1-(4-Nitrophenyl)propane-1,2,3-triol
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-5-8(12)9(13)6-1-3-7(4-2-6)10(14)15/h1-4,8-9,11-13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZVZBIQZKBWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944693 | |
| Record name | 1-(4-Nitrophenyl)propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-68-3, 41204-85-7 | |
| Record name | 1-(4-Nitrophenyl)-1,2,3-propanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrophenyl)glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041204857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)propane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-nitrophenyl)glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 1-(4-Nitrophenyl)propane-1,2,3-triol?
An In-depth Technical Guide to 1-(4-Nitrophenyl)propane-1,2,3-triol
Introduction
This compound, also known as 1-(4-nitrophenyl)glycerol or p-nitrophenylglycerol (PNPG), is a nitroaromatic polyol derivative.[1][2] It is structurally characterized by a glycerol (propane-1,2,3-triol) backbone with a 4-nitrophenyl group attached at the C1 position.[1] This compound is a valuable intermediate in organic synthesis and has applications in biochemical and microbiological research.[1][3] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an off-white to pale yellow crystalline solid.[2][4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2207-68-3 | [1][2][5][6][7][8] |
| Molecular Formula | C₉H₁₁NO₅ | [2][5][6] |
| Molecular Weight | 213.19 g/mol | [1][5][9] |
| IUPAC Name | This compound | [4][5][9] |
| Synonyms | 1-(4-Nitrophenyl)glycerol, p-Nitrophenylglycerol (PNPG) | [2][3][6][8] |
| Appearance | Off-white to pale cream or pale yellow crystalline powder | [2][4] |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 471.6 °C at 760 mmHg | [2] |
| Density | ~1.37 g/cm³ (rough estimate) | [2] |
| Solubility | Limited aqueous solubility; soluble in polar aprotic solvents like DMSO. | |
| Storage Temperature | 2-8 °C | [2] |
| InChI Key | IUZVZBIQZKBWCC-UHFFFAOYSA-N | [1][2][5][6] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzaldehyde with glycerol.[1] A common method involves the hydrolytic ring-opening of an epoxide precursor under acidic conditions.[1]
General Synthesis Workflow
Illustrative Experimental Protocol
-
Reaction Setup : Dissolve 4-nitrobenzaldehyde in an excess of glycerol in a round-bottom flask.
-
Catalysis : Add an acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction : Heat the mixture with stirring. The reaction proceeds through the formation of an intermediate acetal.
-
Hydrolysis : Upon completion of the initial reaction, add water to the mixture to hydrolyze the acetal.
-
Isolation : Isolate the crude product by filtration or extraction.
-
Purification : Purify the product by recrystallization from an appropriate solvent to yield the final this compound.
Chemical Reactivity
The molecule possesses two main reactive sites: the three hydroxyl groups of the glycerol backbone and the nitro group on the phenyl ring. This allows for a range of chemical transformations.[1]
-
Oxidation : The hydroxyl groups can be oxidized to form the corresponding aldehydes or carboxylic acids using standard oxidizing agents like potassium permanganate.[1]
-
Reduction : The nitro group is readily reduced to an amino group, for instance, by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), yielding 1-(4-aminophenyl)propane-1,2,3-triol.[1] This transformation is crucial for synthesizing derivatives with different electronic and pharmacological properties.
-
Substitution : The hydroxyl groups can undergo substitution reactions, for example, with halogenating agents to produce halogenated derivatives.[1]
Applications in Research and Drug Development
This compound serves as a versatile tool in various scientific fields.
-
Pharmaceutical Synthesis : It is primarily used as a chiral intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][3] Its stereochemical diversity makes it a valuable building block in asymmetric synthesis.[1]
-
Microbiology : A notable application is its use as an additive in culture media to control and prevent the swarming of Proteus species, which can interfere with the isolation and analysis of other bacteria in clinical samples.[10]
-
Biochemical Research : The compound is employed in studies of enzyme kinetics and as a substrate in various biochemical assays.[1][3] The nitrophenyl group can act as a chromophore, facilitating spectrophotometric analysis of enzyme activity.
-
Materials Science : It has applications in the development of polymeric materials, where it can be incorporated to enhance properties such as thermal stability.[3]
While the compound itself is not reported to have direct therapeutic activity, the 4-nitrophenyl moiety is a key feature in some bioactive molecules. For example, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which is structurally different, has been identified as essential for the antitrypanosomal activity of a series of compounds investigated for Chagas disease.[11][12] This highlights the potential importance of the nitrophenyl group in interactions with biological targets, although direct parallels to the triol compound cannot be drawn without further evidence.
Safety and Handling
According to GHS classifications, this compound is considered a hazardous substance.[2][9]
-
Hazards : It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
-
Precautions : Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid compound.[8] Work should be conducted in a well-ventilated area.[2][8]
Conclusion
This compound is a well-characterized chemical compound with significant utility as a synthetic intermediate and research tool. Its value in pharmaceutical development lies in its role as a chiral building block for more complex molecules. While direct biological or signaling pathway data for this specific compound is limited in publicly available literature, its applications in microbiology and as a reagent in biochemical assays are established. Future research may further explore the potential of its derivatives in various therapeutic areas, building upon the chemical versatility of its dual-functional structure.
References
- 1. This compound | 2207-68-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L19968.03 [thermofisher.com]
- 5. This compound | CAS 2207-68-3 [matrix-fine-chemicals.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. discofinechem.com [discofinechem.com]
- 11. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Nitrophenyl)propane-1,2,3-triol structure and chemical formula.
An In-depth Technical Guide to 1-(4-Nitrophenyl)propane-1,2,3-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as p-nitrophenylglycerol (PNPG), is a nitroaromatic polyol derivative with significant applications in chemical synthesis and biochemical research. Structurally, it is characterized by a glycerol (propane-1,2,3-triol) backbone substituted at the first carbon position with a 4-nitrophenyl group.[1] This compound serves as a versatile chiral intermediate in the synthesis of pharmaceuticals, including anticonvulsants, antibiotics, and anticancer agents, owing to its stereochemical diversity and the reactivity of its nitro group.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.
Chemical Identity and Properties
This compound is a solid, off-white crystalline compound.[2] Its chemical structure and key properties are summarized below.
Chemical Structure and Formula:
-
Structure: A propane-1,2,3-triol backbone with a 4-nitrophenyl group attached to one of the primary carbon atoms.
-
Synonyms: 4-nitrophenylglycerol, p-nitrophenylglycerol, PNPG, 1-(p-Nitrophenyl)-1,2,3-propanetriol.[2][3]
Data Presentation
The quantitative physicochemical and spectroscopic data for this compound are presented in the tables below for ease of reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 213.187 g/mol [2][3] |
| Exact Mass | 213.19 g/mol [2] |
| Appearance | Off-white crystalline solid[2] |
| Melting Point | 98-101 °C[2] |
| Boiling Point | 471.6 °C at 760 mmHg[2] |
| Flash Point | 208.9 °C[2] |
| Density | ~1.37 g/cm³ (rough estimate)[2] |
| Refractive Index | 1.588[2] |
| Vapor Pressure | 2.19 x 10⁻⁸ mmHg at 25°C[2] |
| Storage Conditions | 2-8 °C[2] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Details |
| ¹H NMR (DMSO-d₆) | δ 8.23 (2H, d, J = 8.5 Hz, aromatic), 4.74 (1H, d, J = 7.0 Hz, C1-OH), 3.65–3.74 ppm (m, C2 and C3 hydroxyls)[1] |
| Specific Rotation | [α]D²⁰ = -14 (c 0.3, acetone) for (1R,2S) enantiomer; +15 (c 0.3, acetone) for (1S,2R) enantiomer[1] |
| InChI Key | IUZVZBIQZKBWCC-UHFFFAOYSA-N[2][3] |
| CAS Number | 2207-68-3[2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods, with the most common approach involving the reaction of 4-nitrobenzaldehyde with glycerol.
Experimental Protocol: Synthesis via Acetal Formation and Hydrolysis
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
4-nitrobenzaldehyde
-
Glycerol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Toluene)
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-nitrobenzaldehyde in toluene.
-
Addition of Reactants: Add an excess of glycerol and a catalytic amount of p-toluenesulfonic acid to the flask.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the acetal formation is removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected.
-
Hydrolysis: After cooling the reaction mixture, add deionized water and continue to stir vigorously to hydrolyze the intermediate acetal.
-
Workup: Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Visualization of Synthesis Workflow
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
This compound undergoes various chemical transformations, making it a valuable building block in organic synthesis.[1]
-
Reduction: The nitro group is readily reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst, yielding 1-(4-aminophenyl)propane-1,2,3-triol.[1] This derivative is a key precursor for many pharmaceutical compounds.
-
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.[1]
-
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to produce halogenated derivatives.[1]
Visualization of Chemical Transformations
References
A Technical Guide to the Physical Characteristics and Stability of p-Nitrophenylglycerol (PNPG)
Introduction
The term p-nitrophenylglycerol (PNPG) can refer to two distinct chemical entities, leading to potential ambiguity. The most common compound referred to by this acronym in biochemical contexts is p-nitrophenyl-β-D-glucopyranoside , a widely used chromogenic substrate for β-glucosidase assays. The other is the literal glycerol derivative, 1-(4-Nitrophenyl)glycerol , which finds applications as an antimicrobial agent. This guide provides a comprehensive overview of the physical characteristics, stability, and relevant experimental protocols for both compounds, with a primary focus on the scientifically prevalent p-nitrophenyl-β-D-glucopyranoside.
Physical and Chemical Characteristics
The fundamental physical and chemical properties of both compounds are summarized below. These tables allow for a clear comparison of their characteristics.
p-Nitrophenyl-β-D-glucopyranoside
This glycoside is the preferred substrate for colorimetric assays of β-glucosidase activity.[1][2][3] Upon enzymatic hydrolysis, it releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[1][2]
Table 1: Physical and Chemical Properties of p-Nitrophenyl-β-D-glucopyranoside
| Property | Value | References |
| CAS Number | 2492-87-7 | [2][4][5][6] |
| Molecular Formula | C₁₂H₁₅NO₈ | [2][4][5][6] |
| Molecular Weight | 301.25 g/mol | [4][5][6] |
| Appearance | White to pale yellow crystalline solid/powder | [1][5] |
| Melting Point | 165 - 168 °C | [7] |
| Solubility | Water: Soluble | [1][6] |
| DMSO: 30 mg/mL | [2] | |
| DMF: 30 mg/mL | [2] | |
| Ethanol: 5 mg/mL | [2] | |
| PBS (pH 7.2): 10 mg/mL | [2] | |
| UV-Vis λmax | 221, 297 nm | [2] |
| Purity | ≥98% to ≥99% (HPLC) | [2][5][6] |
| Optical Rotation | [α]D²⁰ = -96 to -117° | [5] |
1-(4-Nitrophenyl)glycerol
This compound is a glycerol molecule substituted with a p-nitrophenyl group. It is primarily used as an antimicrobial agent, notably for its ability to control the swarming of Proteus bacteria on culture media.[8]
Table 2: Physical and Chemical Properties of 1-(4-Nitrophenyl)glycerol
| Property | Value | References |
| CAS Number | 2207-68-3 | [9][10] |
| Molecular Formula | C₉H₁₁NO₅ | [9][10][11] |
| Molecular Weight | 213.19 g/mol | [9][11] |
| Appearance | Off-white to pale yellow crystalline powder | [10][11] |
| Melting Point | 94 - 101 °C | [10] |
| Purity | ≥98.5% to ≥99% (HPLC) | [10][11] |
| Storage Temp. | 2 - 8 °C | [12][13] |
Stability Profile
Stability of p-Nitrophenyl-β-D-glucopyranoside
The stability of p-nitrophenyl-β-D-glucopyranoside is a critical factor for its use in reliable and reproducible enzymatic assays.
-
Solid-State Stability : As a solid, the compound is stable for at least four years when stored appropriately.[2] It should be stored in a cool, dry place away from light to prevent degradation.[1][7] It is also noted to be hygroscopic.[7]
-
Solution Stability : Stock solutions in water are stable for up to two weeks when stored at 0-5°C.[14] For longer-term storage, aliquoting and freezing at -20°C is recommended.
-
pH-Dependent Hydrolysis : The glycosidic bond is susceptible to hydrolysis, with the mechanism being highly dependent on pH.[15]
-
Acidic Conditions (Low pH): Undergoes specific acid-catalyzed hydrolysis.[15]
-
Neutral Conditions: In the absence of buffer, the compound undergoes uncatalyzed hydrolysis through a dissociative mechanism involving water attack.[15]
-
Basic Conditions (High pH): At mildly basic pH, a bimolecular nucleophilic substitution occurs. Under strongly basic conditions, hydrolysis proceeds via neighboring group participation by the C2-oxyanion, forming a 1,2-anhydro sugar intermediate.[15]
-
-
Enzymatic Stability : The compound is specifically designed to be a substrate for β-glucosidases, which efficiently catalyze its hydrolysis to release p-nitrophenol and glucose.[1][2]
Stability of 1-(4-Nitrophenyl)glycerol
1-(4-Nitrophenyl)glycerol is a stable compound under recommended storage conditions (2-8°C).[12] Its stability allows for its incorporation into culture media for microbiological applications.[8]
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay
This protocol outlines the standard method for determining β-glucosidase activity using p-nitrophenyl-β-D-glucopyranoside (referred to here as PNPG) as a chromogenic substrate.
Principle
β-glucosidase catalyzes the hydrolysis of the colorless PNPG to D-glucose and p-nitrophenol.[16] In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 400-410 nm.[14][17] The amount of p-nitrophenol released is directly proportional to the enzyme's activity.
Reagents
-
Acetate Buffer: 100 mM, pH 5.0.[17]
-
PNPG Substrate Solution: 1.25 mM to 10 mM PNPG dissolved in acetate buffer.[17][18]
-
Enzyme Solution: A suitably diluted preparation of the β-glucosidase enzyme in an appropriate buffer.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[17]
-
Standard: p-nitrophenol standard curve (e.g., 100-1000 µM) for quantification.[18]
Procedure
-
Preparation: Pre-warm the acetate buffer and PNPG substrate solution to the desired reaction temperature (e.g., 37°C or 50°C).[17][18]
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the buffer and the PNPG substrate solution.[18]
-
Initiation: Add the enzyme solution to the substrate mixture to start the reaction. Mix gently.[14]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.[17][18]
-
Termination: Stop the reaction by adding the sodium carbonate stop solution. This raises the pH, denatures the enzyme, and develops the yellow color of the p-nitrophenolate ion.[17][18]
-
Measurement: Measure the absorbance of the solution at 400-410 nm using a spectrophotometer or microplate reader.[14][17]
-
Blank and Standard: Prepare a reaction blank containing all components except the enzyme.[14] Use a p-nitrophenol standard curve prepared under identical conditions to calculate the amount of product formed.[18]
Calculation
One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[14][17]
Protocol 2: General Chemical Stability Assay
This protocol provides a general framework for assessing the chemical stability of a compound like PNPG under various environmental conditions, particularly pH and temperature.[19][20]
Principle
The stability of the test compound is evaluated by incubating it in aqueous buffers of different pH values at a constant temperature.[19] The percentage of the compound remaining is quantified at specific time points using a suitable analytical method, such as LC-MS or HPLC-UV.[19]
Reagents and Equipment
-
Buffers: A range of buffers covering acidic, neutral, and basic pH (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7.4, glycine buffer for pH 8-11).[19]
-
Test Compound Stock Solution: A concentrated stock solution of the compound in a solvent like DMSO (e.g., 10 mM).[19]
-
Incubator: Set to the desired test temperature (e.g., 37°C).[19]
-
Analytical System: HPLC-UV or LC-MS for quantification.[19]
Procedure
-
Sample Preparation: Prepare working solutions of the test compound (e.g., 5 µM) in each of the selected pH buffers.[19]
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each buffer solution and quench the degradation process (e.g., by adding an equal volume of cold methanol). Store at low temperature (e.g., -25°C) until analysis. This serves as the 100% reference point.[19]
-
Incubation: Incubate the remaining buffer solutions at the chosen temperature (e.g., 37°C).[19]
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each incubating solution, quench them as described above, and store them for analysis.[21]
-
Analysis: Analyze all samples (T=0 and subsequent time points) in a single batch using a validated LC-MS or HPLC-UV method to determine the concentration of the parent compound remaining.[19]
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
Signaling and Degradation Pathways
Enzymatic and Chemical Hydrolysis of PNPG
The hydrolysis of p-nitrophenyl-β-D-glucopyranoside is a central process, whether initiated by enzymes or by chemical conditions. The workflows and mechanisms are depicted below.
Caption: Workflow for β-Glucosidase Assay using PNPG.
Caption: pH-Dependent Hydrolysis Mechanisms of PNPG.[15]
Biodegradation of p-Nitrophenol
The product of PNPG hydrolysis, p-nitrophenol (PNP), is a significant environmental compound. Its biodegradation typically proceeds through one of two main pathways, both converging on maleylacetate before entering the β-ketoadipate pathway.[22][23][24]
Caption: Biodegradation Pathways of p-Nitrophenol (PNP).[22][23][24][25]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. p-Nitrophenyl-β-D-glucopyranoside - CAS 2492-87-7 - Calbiochem | 487507 [merckmillipore.com]
- 4. p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. p -Nitrophenyl-b-D-glucopyranoside [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. discofinechem.com [discofinechem.com]
- 9. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Nitrophenyl)glycerol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. chemimpex.com [chemimpex.com]
- 13. molekula.com [molekula.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. Stability testing protocols | PPTX [slideshare.net]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]
- 24. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 1-(4-Nitrophenyl)glycerol (CAS No. 2207-68-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for 1-(4-Nitrophenyl)glycerol (CAS No. 2207-68-3). The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and visual diagrams to elucidate key processes and pathways.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of 1-(4-Nitrophenyl)glycerol.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Pale cream to pale yellow crystals or powder | [1] |
| Melting Point | 94.0-101.0 °C | [1][2][3] |
| Solubility | Soluble in water at a concentration of 1%[4][5]. Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer[6]. |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₅ | [1][3] |
| Molecular Weight | 213.19 g/mol | [2][3] |
| IUPAC Name | 1-(4-nitrophenyl)propane-1,2,3-triol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(C(CO)O)O)--INVALID-LINK--[O-] | [7] |
| InChI Key | IUZVZBIQZKBWCC-UHFFFAOYSA-N | [1] |
| LogP (Computed) | -0.4 | [8] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These are generalized protocols applicable to organic compounds like 1-(4-Nitrophenyl)glycerol.
Melting Point Determination (Capillary Method)
The melting point of 1-(4-Nitrophenyl)glycerol can be determined using a standard capillary tube method with a melting point apparatus.[9][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline 1-(4-Nitrophenyl)glycerol is finely powdered using a mortar and pestle.[10]
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample height of 1-2 mm is achieved.[11][12]
-
Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus or suspended in the oil bath of a Thiele tube.[10]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]
-
Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample.[9][13]
Solubility Determination
The solubility of 1-(4-Nitrophenyl)glycerol in various solvents can be determined through a systematic process.[14][15]
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Initial Solvent Screening: A small, accurately weighed amount of 1-(4-Nitrophenyl)glycerol (e.g., 25 mg) is placed in a test tube.[14]
-
Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[14]
-
Mixing: After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[15]
-
Observation: The mixture is observed to determine if the compound has completely dissolved. If the compound dissolves, it is recorded as soluble in that solvent at that concentration.[15]
-
Sequential Testing: If the compound is insoluble in water, its solubility in acidic and basic solutions (e.g., 5% HCl, 5% NaOH) can be tested to understand its acid-base properties.[16]
Octanol-Water Partition Coefficient (LogP) Determination
The LogP value, a measure of a compound's lipophilicity, can be determined experimentally using methods such as the shake-flask method or by high-performance liquid chromatography (HPLC).[17][18]
Shake-Flask Method:
-
Preparation: A solution of 1-(4-Nitrophenyl)glycerol is prepared in either n-octanol or water.
-
Partitioning: A known volume of this solution is added to a flask containing a known volume of the other immiscible solvent (n-octanol or water).
-
Equilibration: The flask is shaken for a prolonged period to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then allowed to stand for the phases to separate completely.[19]
-
Analysis: The concentration of 1-(4-Nitrophenyl)glycerol in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[17]
HPLC Method: A reversed-phase HPLC method can also be used to estimate LogP. This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[20][21]
-
Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: The system is calibrated using a series of standard compounds with known LogP values. A linear relationship between the logarithm of the retention time and the LogP is established.[18]
-
Sample Analysis: 1-(4-Nitrophenyl)glycerol is injected into the HPLC system, and its retention time is measured.
-
LogP Estimation: The LogP of 1-(4-Nitrophenyl)glycerol is then estimated from the calibration curve.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for determining key physicochemical properties.
Biological Application: Inhibition of Proteus Swarming
1-(4-Nitrophenyl)glycerol is known to inhibit the swarming motility of Proteus species, which is a significant virulence factor.[5][22][23]
Caption: Inhibition of Proteus swarming by 1-(4-Nitrophenyl)glycerol.
Potential Signaling Pathway Involvement for Nitroaromatic Compounds
While specific signaling pathway interactions for 1-(4-Nitrophenyl)glycerol are not extensively documented, related nitroaromatic compounds, such as nitro-fatty acids, are known to modulate stress response pathways like the Keap1-Nrf2 system.[24][25] This pathway is a key regulator of cellular antioxidant responses.
Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.
References
- 1. 1-(4-Nitrophenyl)glycerol, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 1-(对硝基苯)甘油 crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(4-NITROPHENYL)GLYCEROL | 2207-68-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Glycosynth - p-Nitrophenyl glycerol [glycosynth.co.uk]
- 5. Abolition of swarming of Proteus by p-nitrophenyl glycerin: general properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 1-(4-Nitrophenyl)glycerol, 99% | Fisher Scientific [fishersci.ca]
- 8. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. scribd.com [scribd.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. quora.com [quora.com]
- 20. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 22. discofinechem.com [discofinechem.com]
- 23. researchgate.net [researchgate.net]
- 24. search.lib.uconn.edu [search.lib.uconn.edu]
- 25. Regulation of stress signaling pathways by nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of p-Nitrophenyl Substrates in Biochemical Assays: A Technical Guide for Researchers
A comprehensive overview of the use of p-nitrophenyl-based substrates in the study of key enzymes involved in critical signaling pathways, providing researchers, scientists, and drug development professionals with detailed methodologies and data for inhibitor screening and characterization.
Introduction
The precise regulation of cellular signaling pathways is paramount to maintaining homeostasis, and dysregulation of these pathways is often implicated in the pathophysiology of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Key enzymatic players in these pathways, such as phosphatases and lipases, represent attractive targets for therapeutic intervention. The development of robust and efficient biochemical assays is crucial for the discovery and characterization of small molecule modulators of these enzymes. This technical guide focuses on the application of p-nitrophenyl (pNP) based substrates in colorimetric assays for the high-throughput screening and kinetic analysis of phosphatases and lipases, with a specific focus on Protein Tyrosine Phosphatase 1B (PTP1B) and Monoacylglycerol Lipase (MAGL) as exemplary targets in the insulin and endocannabinoid signaling pathways, respectively.
Principle of p-Nitrophenyl-Based Assays
p-Nitrophenyl-based assays are a cornerstone of enzyme kinetics and high-throughput screening due to their simplicity, reliability, and cost-effectiveness. The underlying principle involves the use of a synthetic substrate where a p-nitrophenyl group is linked to a specific chemical moiety, such as a phosphate or an acyl chain. The enzyme of interest catalyzes the hydrolysis of this bond, releasing p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance, typically between 405 and 420 nm. The rate of pNP formation is directly proportional to the enzyme's activity.
Section 1: Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2] By dephosphorylating the activated insulin receptor and its downstream substrates, PTP1B attenuates the insulin signal.[2][3] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[1][4]
Insulin Signaling Pathway and PTP1B Intervention
The binding of insulin to its receptor triggers a cascade of autophosphorylation and subsequent phosphorylation of downstream signaling molecules, leading to glucose uptake and other metabolic effects. PTP1B acts as a brake on this pathway. The diagram below illustrates the canonical insulin signaling pathway and the point of intervention for PTP1B inhibitors.
Quantitative Data: PTP1B Inhibition Assay
The p-nitrophenyl phosphate (pNPP) assay is widely used for screening PTP1B inhibitors.[4][5] The following table summarizes key quantitative parameters for this assay.
| Parameter | Value | Reference |
| Substrate | p-Nitrophenyl phosphate (pNPP) | [4][6] |
| Wavelength | 405 nm | [4][6] |
| Km for pNPP (Full length PTP1B) | 0.7 ± 0.04 mM | [7] |
| Km for pNPP (Truncated PTP1B) | 1.3 ± 0.1 mM | [7] |
| Positive Control (Inhibitor) | Sodium Orthovanadate (Na3VO4) | [7] |
| IC50 of Na3VO4 (Full length PTP1B) | 19.3 ± 1.1 µM | [7] |
| IC50 of Na3VO4 (Truncated PTP1B) | 54.5 ± 1.1 µM | [7] |
| Positive Control (Inhibitor) | Ursolic Acid | [5] |
| IC50 of Ursolic Acid | 26.5 µM | [5] |
Experimental Protocol: PTP1B Inhibitor Screening using pNPP
This protocol is adapted from established methods for screening PTP1B inhibitors.[4][8]
Materials:
-
Human recombinant PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA
-
Stop Solution: 1 M NaOH
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of pNPP (typically at or near the Km value).
-
Add the test compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the PTP1B enzyme to each well to initiate the reaction. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each test compound relative to the vehicle control.
Section 2: Monoacylglycerol Lipase (MAGL) and Endocannabinoid Signaling
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[9][10] By hydrolyzing 2-AG, MAGL terminates its signaling and also provides arachidonic acid, a precursor for pro-inflammatory prostaglandins.[9][10] Inhibition of MAGL elevates 2-AG levels, leading to enhanced cannabinoid receptor activation, which has therapeutic potential for treating pain, anxiety, and neuroinflammatory disorders.[11][12][13]
Endocannabinoid Signaling Pathway and MAGL Intervention
The endocannabinoid system plays a crucial role in retrograde signaling at synapses. Postsynaptically synthesized 2-AG travels back to the presynaptic terminal to activate CB1 receptors, thereby inhibiting neurotransmitter release. MAGL in the presynaptic terminal degrades 2-AG, terminating this signal.
Quantitative Data: MAGL Inhibition Assay
Assays for MAGL inhibitors often utilize p-nitrophenyl esters as substrates, such as p-nitrophenyl acetate or p-nitrophenyl palmitate.[14][15] Fluorometric assays are also common for higher sensitivity.[16]
| Parameter | Value | Reference |
| Substrate (Colorimetric) | 4-Nitrophenylacetate | [14] |
| Wavelength | 405-412 nm | [14][17] |
| Substrate (Colorimetric) | p-Nitrophenyl palmitate (pNPP) | |
| Wavelength | 410 nm | [15] |
| Substrate (Fluorometric) | Proprietary MAGL substrate | [16] |
| Excitation/Emission | 360/460 nm | [16] |
| Positive Control (Inhibitor) | JZL 195 | [14] |
Experimental Protocol: MAGL Inhibitor Screening using p-Nitrophenyl Acetate
This protocol is based on commercially available MAGL inhibitor screening kits.[14][17]
Materials:
-
Human recombinant MAGL
-
4-Nitrophenylacetate
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 1X Assay Buffer by diluting a 10X stock.
-
Add the Assay Buffer, test compound or vehicle control, and diluted MAGL enzyme to the wells of a 96-well plate.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 4-nitrophenylacetate substrate to all wells.
-
Immediately measure the absorbance at 405-415 nm and continue to monitor the change in absorbance over time (kinetic read) or take an endpoint reading after a fixed incubation period (e.g., 10 minutes).
-
Determine the reaction rate for each well and calculate the percentage of inhibition.
Experimental Workflow Visualization
The general workflow for screening enzyme inhibitors using p-nitrophenyl-based assays can be visualized as follows:
References
- 1. Role of protein tyrosine phosphatases in the modulation of insulin signaling and their implication in the pathogenesis of obesity-linked insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - ProQuest [proquest.com]
- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. a-review-on-the-monoacylglycerol-lipase-at-the-interface-between-fat-and-endocannabinoid-signalling - Ask this paper | Bohrium [bohrium.com]
- 12. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 13. jneurosci.org [jneurosci.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. assaygenie.com [assaygenie.com]
- 17. thomassci.com [thomassci.com]
An In-depth Technical Guide on the Mechanism of Action of 1-(4-Nitrophenyl)propane-1,2,3-triol in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 1-(4-Nitrophenyl)propane-1,2,3-triol, also known as p-nitrophenylglycerol (PNPG), in the context of enzymatic reactions. While detailed studies on PNPG as a specific enzyme inhibitor or activator are not extensively documented in publicly available literature, its structural similarity to other para-nitrophenyl (pNP) compounds allows for a well-established understanding of its primary role as a chromogenic substrate for various enzymes. This guide will focus on this mechanism, drawing parallels from extensively studied pNP-based substrates.
The biological activity of this compound is largely attributed to its nitrophenyl group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl groups can participate in hydrogen bonding and other molecular interactions.[1] In enzymatic assays, PNPG and similar compounds are invaluable for studying enzyme kinetics.[1]
Core Mechanism: Chromogenic Substrate for Hydrolases
The principal application of p-nitrophenyl derivatives in enzymology is as chromogenic substrates. Enzymes such as phosphatases, glycosidases, and proteases can catalyze the hydrolysis of these substrates.[2][3][4][5] The enzymatic reaction cleaves the bond linking the glycerol moiety to the nitrophenyl group, resulting in the release of 4-nitrophenol (p-nitrophenol) or, at alkaline pH, the 4-nitrophenolate ion.
The released 4-nitrophenolate has a distinct yellow color and exhibits strong absorbance at a specific wavelength (typically around 400-410 nm).[3][4][6][7] This colorimetric change allows for the real-time, quantitative measurement of enzyme activity using a spectrophotometer. The rate of color formation is directly proportional to the rate of the enzymatic reaction.
Figure 1: General enzymatic hydrolysis of this compound.
Quantitative Data from Enzymatic Assays
| Enzyme | Substrate | K_m (M) | V_max (mol/s per mg protein) | pH | Temperature (°C) |
| α-Chymotrypsin | p-Nitrophenyl acetate | - | - | 7.5 | 30 |
| Esterases (Megachile rotundata) | p-Nitrophenylacetate | 1.24 x 10⁻⁴ | 2.29 x 10⁻⁹ | - | - |
Data is illustrative and sourced from studies on related p-nitrophenyl compounds to demonstrate the type of data generated.[7][8]
Experimental Protocols
A generalized protocol for determining enzyme activity using a p-nitrophenyl-based substrate is outlined below. This protocol can be adapted for specific enzymes and substrates.
Objective: To determine the initial reaction rate of a hydrolase enzyme using a p-nitrophenyl substrate.
Materials:
-
Purified enzyme solution of known concentration.
-
Substrate stock solution (e.g., 10 mM this compound in a suitable solvent).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Spectrophotometer capable of measuring absorbance at 405 nm.
-
Cuvettes.
-
Pipettes.
Figure 2: Standard workflow for an enzyme kinetics assay using a chromogenic substrate.
Procedure:
-
Preparation: Prepare a series of substrate dilutions in the reaction buffer. Set the spectrophotometer to 405 nm and the temperature to the desired value (e.g., 37°C).
-
Assay Setup: In a cuvette, add the reaction buffer and the enzyme solution. Place the cuvette in the spectrophotometer and zero the absorbance.
-
Reaction Initiation: To start the reaction, add a small volume of the substrate stock solution to the cuvette and mix quickly.
-
Data Collection: Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).
-
Data Analysis: Plot the absorbance values against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve. This rate can be converted to molar concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient for 4-nitrophenol at the specific pH of the assay.
Logical Relationships in Enzyme Kinetics
The data obtained from these experiments can be used to understand the relationship between substrate concentration, enzyme concentration, and reaction velocity, often visualized through a Michaelis-Menten plot.
Figure 3: Logical flow from experimental variables to the measured reaction rate.
Potential Therapeutic and Broader Applications
While the primary use of this compound in research is as a biochemical tool, the core 4-nitrophenyl structure is of interest in drug development. For instance, derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have been synthesized and evaluated as antitrypanosomal agents, demonstrating that this chemical scaffold is crucial for certain biological activities.[9] This suggests that while PNPG itself is mainly a laboratory reagent, its structural motifs may be relevant in the design of novel therapeutic compounds.
References
- 1. This compound | 2207-68-3 | Benchchem [benchchem.com]
- 2. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 4. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel substrates for the measurement of endo-1,4-β-glucanase (endo-cellulase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitrophenyl palmitate lipase substrate 1492-30-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The kinetics and inhibition of p-nitrophenylacetate-hydrolysing esterases in a solitary bee, Megachile rotundata (Fab.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stereochemistry and Enantiomers of 1-(4-Nitrophenyl)propane-1,2,3-triol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1-(4-nitrophenyl)propane-1,2,3-triol, a key chiral intermediate in pharmaceutical synthesis. The document details the properties of its stereoisomers, methods for their synthesis and separation, and explores their potential biological significance.
Introduction to this compound
This compound, also known as p-nitrophenylglycerol (PNPG), is a nitroaromatic polyol. Its structure, featuring a glycerol backbone with a 4-nitrophenyl group at the C1 position, gives rise to complex stereochemistry. The presence of two chiral centers at the C1 and C2 positions results in the existence of four possible stereoisomers: two pairs of enantiomers. These stereoisomers are classified into erythro and threo diastereomeric pairs. The distinct spatial arrangement of the hydroxyl and nitrophenyl groups in each isomer can lead to significant differences in their physical, chemical, and biological properties, making their separation and characterization crucial for applications in drug development and asymmetric synthesis.
Stereochemistry and Stereoisomers
The structure of this compound contains two stereogenic centers, leading to a total of four stereoisomers. These are grouped into two diastereomeric pairs: the threo pair and the erythro pair.
Stereoisomers of this compound:
Caption: Stereochemical relationships of this compound isomers.
Quantitative Data of Stereoisomers
The following table summarizes the known quantitative data for the stereoisomers of this compound and its racemic mixture.
| Property | Racemic Mixture (threo/erythro unspecified) | (1R,2S)-threo Isomer | (1S,2R)-threo Isomer |
| Molecular Formula | C₉H₁₁NO₅ | C₉H₁₁NO₅ | C₉H₁₁NO₅ |
| Molecular Weight | 213.19 g/mol | 213.19 g/mol | 213.19 g/mol |
| Melting Point | 98-101 °C[1] | Not available | Not available |
| Specific Rotation [α]D20 | Not applicable | -14° (c=0.3, acetone) | +15° (c=0.3, acetone) |
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of the racemic mixture involves the reaction of 4-nitrobenzaldehyde with glycerol under acidic conditions. This reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the final product.[2] Another reported synthetic route is the hydrolytic ring-opening of epoxide precursors in an acidic environment.[2]
Illustrative Workflow for Synthesis:
Caption: General workflow for the synthesis of racemic this compound.
Chiral Resolution of Enantiomers
The separation of the enantiomers from the racemic mixture is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.
General Protocol for Chiral HPLC Resolution:
-
Preparation of the Racemic Mixture: Dissolve the synthesized racemic this compound in a suitable solvent (e.g., a mixture of the mobile phase components).
-
HPLC System:
-
Column: A chiral column, such as one with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), is commonly used.
-
Mobile Phase: A mixture of organic solvents like hexane and isopropanol or ethanol is often employed. The exact ratio is optimized to achieve the best separation.
-
Detector: A UV detector is suitable for detecting the nitrophenyl group.
-
-
Injection and Elution: Inject the dissolved racemic mixture into the HPLC system. The enantiomers will elute at different retention times.
-
Fraction Collection: Collect the separated enantiomers as they elute from the column.
-
Analysis: Confirm the purity of the separated enantiomers by re-injecting them into the chiral HPLC system and measuring their optical rotation using a polarimeter.
Logical Flow for Chiral Resolution:
Caption: Logical workflow for the chiral resolution of this compound enantiomers.
Biological Significance and Applications
This compound and its stereoisomers serve as valuable building blocks in the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The stereochemically defined hydroxyl groups allow for the construction of chiral drugs with specific target interactions.
While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a precursor for various pharmaceuticals is well-established. For instance, related aminodiol structures are found in antibiotics like chloramphenicol, where the stereochemistry is critical for its antibacterial activity. The general mechanism of action for some nitroaromatic compounds involves their reduction to reactive intermediates that can interact with cellular components.
The primary application of these compounds lies in their use as chiral intermediates for the synthesis of pharmaceuticals, including anticonvulsants, antibiotics, and anticancer agents.[2]
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its utility in chemical synthesis and drug development. The existence of four stereoisomers necessitates precise control over synthetic and purification methods to obtain enantiomerically pure compounds. While the properties of the threo enantiomers are partially characterized, further research is needed to fully elucidate the properties and potential applications of the erythro isomers. The development of detailed and efficient protocols for the synthesis and resolution of all stereoisomers will be invaluable for advancing their use in the creation of novel therapeutics.
References
Preliminary research on the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole.
Introduction
1-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The triazole ring serves as a versatile scaffold, and the nitrophenyl group imparts specific electronic properties, making this molecule a valuable building block for the synthesis of a wide range of functionalized derivatives. This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(4-nitrophenyl)-1H-1,2,3-triazole, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its preparation.
Core Synthetic Strategies
The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole predominantly relies on the [3+2] cycloaddition reaction between 4-nitrophenyl azide and a suitable two-carbon component, typically acetylene or a synthetic equivalent. The main approaches include the uncatalyzed Huisgen cycloaddition and the more contemporary metal-catalyzed "click" reactions.
Huisgen 1,3-Dipolar Cycloaddition (Thermal)
The thermal Huisgen 1,3-dipolar cycloaddition is the classical method for the synthesis of 1,2,3-triazoles.[1][2][3] This reaction involves the direct, uncatalyzed reaction of an azide with an alkyne. A significant drawback of this method is the requirement for elevated temperatures and the frequent formation of a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetric alkynes.[1][4] For the synthesis of the parent 1-(4-nitrophenyl)-1H-1,2,3-triazole from acetylene, regioselectivity is not a concern.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering high yields, mild reaction conditions, and excellent regioselectivity for the 1,4-disubstituted product.[1][4][] This method represents a significant improvement over the thermal Huisgen cycloaddition, with rate accelerations of 107 to 108.[4] The reaction is typically carried out using a Cu(I) source, which can be generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[6]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole.[7][8][9] While not the primary route to the 1,4-substituted target compound of this guide, it is a crucial method in triazole synthesis for accessing the alternative regioisomer. The reaction is typically catalyzed by a ruthenium(II) complex, such as [Cp*RuCl].[7][8]
Experimental Protocols
Preparation of the Key Precursor: 4-Nitrophenyl Azide
The common precursor for the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole is 4-nitrophenyl azide. This can be synthesized from 4-nitroaniline via a diazotization reaction followed by treatment with sodium azide.
Protocol for the Synthesis of 4-Nitrophenyl Azide: [10]
-
To a solution of 2.1 g (15 mmol) of 4-nitroaniline in 40 mL of 12 M HCl and 40 mL of water, slowly add 15 mL of ethanol until the solution becomes transparent and yellow.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 g (16 mmol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve 1.5 g (23 mmol) of sodium azide in 20 mL of water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Extract the product with diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO3 (3 x 50 mL) and brine (3 x 50 mL).
-
Dry the organic phase over magnesium sulfate and concentrate under reduced pressure to yield 4-nitrophenyl azide as a yellow solid.
Warning: Organic azides are potentially explosive and should be handled with extreme care.
Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole via CuAAC
This protocol is adapted from a general procedure for the synthesis of 1-monosubstituted 1,2,3-triazoles using acetylene gas.[11]
Protocol:
-
To a flask equipped with a stirring bar, add 4-nitrophenyl azide (1.0 mmol), triethylamine (0.2 mmol), water (1 mL), and CuI (0.1 mmol) successively.
-
Evacuate the flask and backfill with acetylene gas from a balloon.
-
Stir the mixture at room temperature for 24 hours.
-
Upon completion of the reaction, add ethyl acetate (25 mL) to dissolve the product.
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain 1-(4-nitrophenyl)-1H-1,2,3-triazole.
One-Pot Synthesis from 4-Nitroaniline
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 1-aryl-1H-1,2,3-triazoles based on the discussed methods. Note that specific yields for the unsubstituted 1-(4-nitrophenyl)-1H-1,2,3-triazole may vary.
| Synthesis Method | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| CuAAC | CuI | 10 | Water | Room Temp. | 24 h | 29-96 | [11] |
| CuAAC | CuSO4/Na-ascorbate | Varies | Various | Room Temp. | Varies | High | [6] |
| RuAAC | [Cp*RuCl] complexes | Varies | Benzene/Toluene | 80 °C | 4 h | Varies | [9] |
| Thermal Huisgen | None | N/A | Varies | Elevated | Varies | Moderate | [1] |
Reaction Workflows and Mechanisms
Synthesis Workflow
Caption: General workflow for the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the CuAAC reaction.
Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A convenient synthesis of 1-aryl-1H-1,2,3-triazoles from aliphatic substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Discovery and History of p-Nitrophenylglycerol: A Technical Guide for Researchers
An in-depth exploration of the synthesis, historical applications, and mechanism of action of p-nitrophenylglycerol (PNPG), a key reagent in microbiology and biochemistry.
Introduction
para-Nitrophenylglycerol (PNPG), chemically known as 1-(4-nitrophenyl)propane-1,2,3-triol, is a synthetic compound that has carved a significant niche as a valuable chemical reagent, particularly in the field of microbiology. Its primary and most well-documented application is as a potent anti-swarming agent, crucial for the isolation and identification of pathogenic bacteria, most notably Proteus species, from clinical samples. Beyond its utility in controlling bacterial motility, PNPG also serves as a substrate in various enzyme assays and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of p-nitrophenylglycerol, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Development
The use of p-nitrophenylglycerol as an antimicrobial agent dates back to the mid-20th century. One of the earliest cited works on its inhibitory effects on the growth and migration of Proteus mirabilis was published by R. Kopp and R. Lemme in 1965 in Zeitschrift für Naturforschung.[1] This initial research laid the groundwork for its application in clinical microbiology.
Subsequent research in the 1970s further solidified the role of PNPG as a superior anti-swarming agent. A notable publication in the Journal of Medical Microbiology in 1978 highlighted PNPG's advantages over other contemporary agents, describing it as "cheap, stable and non-toxic" for this application. This work demonstrated that various bacterial strains grew well in its presence without altering their characteristic morphology, permitting direct identification from culture plates and obviating the need for further subculture.
Over the years, the applications of PNPG have expanded. It is now recognized as a useful substrate for enzymes that hydrolyze ester bonds, such as esterases and lipases, and as an intermediate in the synthesis of more complex molecules in pharmaceutical development.[2]
Chemical and Physical Properties
p-Nitrophenylglycerol is a crystalline, off-white to pale yellow solid. Its chemical structure consists of a glycerol backbone with a p-nitrophenyl group attached to one of the primary carbon atoms. This combination of a polar glycerol moiety and a nitroaromatic ring confers its specific chemical and biological properties.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NO₅ | [1] |
| Molecular Weight | 213.19 g/mol | [3] |
| CAS Number | 2207-68-3 | [4] |
| Melting Point | 96 °C | [4] |
| Solubility | Soluble in water (1% concentration) | [1] |
| Appearance | Crystalline, off-white to pale yellow powder | |
| Storage | Store at 10°C - 25°C, protect from light | [4] |
Spectral Data:
-
¹H NMR Spectrum: The proton NMR spectrum of p-nitrophenylglycerol is available through public databases such as PubChem.[3]
-
¹³C NMR Spectrum: The carbon-13 NMR spectrum of p-nitrophenylglycerol is also publicly accessible.[3]
Experimental Protocols
Chemical Synthesis of p-Nitrophenylglycerol
While the original synthesis publication is not readily accessible, a plausible and commonly employed synthetic route for compounds of this nature involves the reaction of p-nitrobenzaldehyde with a suitable three-carbon nucleophile, or the nitration of a phenylglycerol precursor. A general synthetic approach is outlined below.
A potential synthesis could involve:
-
Starting Materials: p-nitrobenzaldehyde and a source of a glyceryl anion equivalent.
-
Reaction: A condensation reaction, such as a nitro-aldol reaction (Henry reaction), between p-nitrobenzaldehyde and a protected glycerol derivative, followed by deprotection.
-
Purification: The crude product would typically be purified by recrystallization from a suitable solvent to yield the final crystalline product.
Note: A detailed, validated experimental protocol for the synthesis of p-nitrophenylglycerol from readily available starting materials is not explicitly detailed in the readily available scientific literature. The above serves as a general synthetic strategy.
Preparation of Anti-Swarming Agar Plates
The primary application of PNPG is in the preparation of culture media to inhibit the swarming motility of Proteus species.
Protocol:
-
Prepare the desired agar medium: Standard bacteriological agar media such as Luria-Bertani (LB) agar or blood agar can be used. Prepare the medium according to the manufacturer's instructions.
-
Autoclave: Sterilize the medium by autoclaving.
-
Cool the medium: Allow the autoclaved medium to cool to approximately 45-50°C in a water bath. This is crucial to prevent heat degradation of PNPG and to allow for the addition of other heat-sensitive components like blood.
-
Add PNPG: Prepare a stock solution of p-nitrophenylglycerol in a suitable solvent (e.g., sterile deionized water or ethanol, depending on the desired final concentration and solubility). Add the PNPG stock solution to the cooled agar medium to achieve the desired final concentration. Effective concentrations for inhibiting Proteus swarming are typically in the range of 0.1 to 0.3 mM.[5]
-
Mix and Pour: Gently swirl the medium to ensure even distribution of the PNPG.
-
Pour Plates: Aseptically pour the medium into sterile petri dishes.
-
Solidify and Dry: Allow the plates to solidify at room temperature. For optimal performance, especially for swarming assays, it is recommended to dry the plates slightly before use to remove excess surface moisture.
-
Inoculation: The plates are now ready for inoculation with clinical or environmental samples.
Mechanism of Action and Biological Effects
The primary biological effect of p-nitrophenylglycerol is the inhibition of bacterial swarming, a coordinated multicellular movement across a surface. This is particularly relevant for the genus Proteus, which is notorious for its swarming behavior that can contaminate culture plates and mask the growth of other bacteria.
PNPG has been shown to inhibit swarming without significantly inhibiting bacterial growth at effective concentrations. This selective action is highly advantageous for diagnostic microbiology.
The proposed mechanism of action for PNPG's anti-swarming effect in Proteus mirabilis involves the modulation of a two-component signaling system. Research suggests that PNPG may target the RsbA sensor kinase . By interfering with this signaling pathway, PNPG prevents the differentiation of vegetative cells into elongated, hyperflagellated swarmer cells. This, in turn, suppresses the expression of virulence factors that are co-regulated with swarming, such as urease and hemolysin.
Other Applications
Beyond its role as an anti-swarming agent, p-nitrophenylglycerol has other applications in the laboratory:
-
Enzyme Substrate: The esterified derivatives of PNPG can serve as chromogenic substrates for various hydrolytic enzymes. The release of p-nitrophenol upon enzymatic cleavage can be easily quantified spectrophotometrically.
-
Organic Synthesis: The functional groups present in PNPG (hydroxyl groups, nitro group, aromatic ring) make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[2]
Conclusion
p-Nitrophenylglycerol has a well-established history as a valuable and effective chemical reagent, particularly in clinical microbiology. Its ability to selectively inhibit bacterial swarming without compromising the growth of other organisms has made it an indispensable tool for the isolation and identification of pathogens. Further research into its mechanism of action and its potential as a scaffold for the development of novel antimicrobial agents continues to be an area of interest for the scientific community.
Mandatory Visualizations
Caption: Workflow for preparing anti-swarming agar plates with PNPG.
Caption: PNPG's proposed inhibition of the RsbA signaling pathway.
References
- 1. Glycosynth - p-Nitrophenyl glycerol [glycosynth.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Nitrophenyl)glycerol | 2207-68-3 | FN07274 [biosynth.com]
- 5. Abolition of swarming of Proteus by p-nitrophenyl glycerin: application to blood agar media - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzyme Kinetic Studies Using p-Nitrophenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive protocol for the use of para-nitrophenyl (pNP) based chromogenic substrates in enzyme kinetic studies. While the initial query specified p-nitrophenylglycerol, the broader class of p-nitrophenyl esters and phosphates are more commonly utilized for assaying various enzymes such as lipases, proteases, and phosphatases. The underlying principle of these assays is the enzymatic hydrolysis of the colorless pNP-substrate, which releases the yellow-colored p-nitrophenol (pNP). The rate of pNP formation, measured spectrophotometrically, is directly proportional to the enzyme's activity. This method offers a simple, continuous, and sensitive means to determine enzyme kinetics.
The p-nitrophenolate ion, formed under alkaline conditions, exhibits a strong absorbance at wavelengths between 405 and 420 nm.[1][2][3][4] This allows for the real-time monitoring of the enzymatic reaction. These assays are readily adaptable for high-throughput screening in microplate formats.
Enzymes and Corresponding p-Nitrophenyl Substrates
A variety of enzymes can be assayed using specific p-nitrophenyl derivatives. The choice of substrate depends on the enzyme of interest.
| Enzyme Class | Specific Enzyme Examples | Common p-Nitrophenyl Substrates |
| Hydrolases (EC 3) | ||
| Esterases (EC 3.1) | Lipases, Carboxylesterases | p-Nitrophenyl acetate (pNPA), p-Nitrophenyl butyrate (pNPB), p-Nitrophenyl laurate, p-Nitrophenyl palmitate (pNPP)[1][2][3][5] |
| Glycosidases (EC 3.2) | β-Galactosidase | o-Nitrophenyl-β-D-galactoside (ONPG)[6] |
| Proteases (EC 3.4) | Chymotrypsin, Trypsin | p-Nitrophenyl acetate[7] |
| Phosphatases (EC 3.1.3) | Alkaline Phosphatase, Acid Phosphatase | p-Nitrophenyl phosphate (pNPP)[8][9][10] |
Experimental Protocols
I. General Protocol for Enzyme Activity Assay using a p-Nitrophenyl Substrate
This protocol provides a general framework for measuring enzyme activity. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.
Materials:
-
Enzyme solution of unknown concentration
-
p-Nitrophenyl substrate stock solution (e.g., 10-100 mM in a suitable solvent like DMSO or ethanol)
-
Assay buffer (e.g., Tris-HCl, phosphate buffer) at the optimal pH for the enzyme
-
Stop solution (e.g., 1 M NaOH or 0.5 M Na2CO3)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the assay buffer.
-
Add Enzyme: Add a specific volume of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the p-Nitrophenyl substrate to each well to start the reaction. The final substrate concentration should be optimized.
-
Monitor the Reaction: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).[1][2] Alternatively, for a fixed-time point assay, proceed to the next step.
-
Stop the Reaction (for fixed-time point assay): After a predetermined incubation time, add a stop solution to each well to quench the reaction. The stop solution, typically alkaline, also ensures the complete ionization of the liberated p-nitrophenol, leading to a stable yellow color.
-
Measure Absorbance: Measure the absorbance of each well at 405-410 nm.
-
Calculate Enzyme Activity: Determine the rate of p-nitrophenol production using a standard curve of known p-nitrophenol concentrations. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified conditions.
II. Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten constants, Km and Vmax, for an enzyme with a p-nitrophenyl substrate.
Procedure:
-
Set up Reactions: Prepare a series of reactions in a 96-well plate. Each reaction should contain the same concentration of the enzyme in the appropriate assay buffer.
-
Vary Substrate Concentration: Add varying concentrations of the p-nitrophenyl substrate to the wells. It is crucial to have a range of substrate concentrations that bracket the expected Km value (e.g., from 0.1 x Km to 10 x Km).
-
Initiate and Monitor: Start the reactions and monitor the rate of p-nitrophenol formation as described in the general protocol (continuous monitoring is preferred).
-
Determine Initial Velocities (v0): For each substrate concentration, calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. This is typically the first few minutes of the reaction before substrate depletion becomes significant.
-
Data Analysis: Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot).
-
Vmax is the maximum velocity of the reaction at saturating substrate concentrations.
-
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[11]
-
Data Presentation
Quantitative data from kinetic studies should be summarized in tables for clear comparison.
Table 1: Example Michaelis-Menten Kinetic Parameters for Lipase with Different p-Nitrophenyl Esters
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| p-Nitrophenyl acetate (C2) | 1.2 | 150 | 25 | 2.1 x 104 |
| p-Nitrophenyl butyrate (C4) | 0.8 | 250 | 41.7 | 5.2 x 104 |
| p-Nitrophenyl decanoate (C10) | 0.3 | 400 | 66.7 | 2.2 x 105 |
| p-Nitrophenyl palmitate (C16) | 0.15 | 320 | 53.3 | 3.6 x 105 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Influence of pH on Alkaline Phosphatase Activity with pNPP
| pH | Km (mM) | Vmax (relative units) |
| 6.5 | 0.5 | 60 |
| 7.5 | 0.8 | 85 |
| 8.5 | 1.1 | 100 |
| 9.5 | 1.5 | 90 |
| 10.5 | 2.0 | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: General Workflow for an Enzyme Kinetic Assay using a p-Nitrophenyl Substrate
Caption: Workflow for determining enzyme kinetic parameters.
Diagram 2: Enzymatic Hydrolysis of a p-Nitrophenyl Substrate
Caption: Enzymatic conversion of a pNP-substrate to p-nitrophenol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 5. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 8. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 11. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols: 1-(4-Nitrophenyl)propane-1,2,3-triol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-(4-Nitrophenyl)propane-1,2,3-triol and its derivatives as key intermediates in the synthesis of pharmaceutical compounds. The primary focus is on the well-established synthesis of the broad-spectrum antibiotic, Chloramphenicol. Additionally, potential applications in the synthesis of anticonvulsant and anticancer agents are discussed based on the structural motifs present in the starting material.
Synthesis of Chloramphenicol
This compound is a crucial precursor in the industrial synthesis of Chloramphenicol. The synthesis involves two main transformations: the reduction of the nitro group to an amine and the subsequent dichloroacetylation of the resulting amino group. The stereochemistry of the starting material is critical, with the D-threo isomer being the desired precursor for the biologically active form of Chloramphenicol.[1]
Synthetic Pathway Overview
The overall synthetic route from the amino derivative of this compound to Chloramphenicol is a two-step process.
Caption: General synthesis pathway of Chloramphenicol.
Experimental Protocols
Step 1: Reduction of this compound to 2-amino-1-(4-nitrophenyl)propane-1,3-diol (Hypothetical Protocol based on similar reductions)
While a direct protocol for the reduction of this compound was not found, a detailed procedure for the catalytic hydrogenation of a closely related compound, (1R, 2R)-2-nitro-1-(4-chloro-phenyl-)-1,3-propanediol, is available and can be adapted.[2]
-
Reaction: Catalytic hydrogenation to reduce the aromatic nitro group to an amine.
-
Reagents and Materials:
-
Procedure:
-
Dissolve the nitro compound in methanol in the reaction vessel.[2]
-
Add the 10% Pd/C catalyst to the solution.[2]
-
Pressurize the vessel with hydrogen gas to 0.2 MPa.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[2]
-
Upon completion, filter the reaction mixture to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Recrystallize the product from an ethanol-acetone mixed solvent (1:2.5) to yield the purified aminodiol.[2]
-
Step 2: Dichloroacetylation of D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol to Chloramphenicol
This step involves the acylation of the amino group of the intermediate with methyl dichloroacetate.
-
Reaction: Amide bond formation.
-
Reagents and Materials:
-
Procedure:
-
Combine the aminodiol, methanol, and methyl dichloroacetate in the three-necked flask.[3]
-
Stir the mixture and heat to reflux at 60-65°C for 1 hour.[3]
-
Monitor the reaction by TLC.
-
After completion, the crude Chloramphenicol can be purified by recrystallization. A preferred method involves adding activated carbon for decolorization, followed by hot filtration and precipitation by the addition of distilled water.[3]
-
The resulting crystals are washed with a small amount of distilled water and dried.[3]
-
Quantitative Data
| Step | Starting Material | Product | Reagents | Conditions | Yield | Purity | Reference |
| 1 | (1R, 2R)-2-nitro-1-(4-chloro-phenyl-)-1,3-propanediol | (1R, 2R)-2-amino-1-(4-chloro-phenyl-)-1,3-propanediol | 10% Pd/C, H₂ | 0.2 MPa H₂, Methanol, RT | 92% | Not Specified | [2] |
| 2 | (R,R)-threo-1-p-nitrophenyl-2-amino-1,3-propanediol | Chloramphenicol | Methyl dichloroacetate | 60-65°C, 1h, Methanol | 95% (after purification) | Ee >99%, Dr >99:1 | [3] |
Potential Application in Anticonvulsant Synthesis
While direct synthesis routes starting from this compound are not extensively documented, its structural features, particularly the phenylpropanolamine backbone, are present in various anticonvulsant agents. A significant class of anticonvulsants is based on the 1,2,4-triazole nucleus.[4][5][6] The synthesis of such compounds often involves the reaction of a substituted phenacyl bromide with a triazole derivative, or the cyclization of thiosemicarbazide derivatives.[7]
Logical Workflow for Potential Synthesis
A hypothetical pathway could involve the modification of the aminodiol intermediate derived from this compound to introduce a triazole moiety.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 3. WO2018086287A1 - Method for preparing chloramphenicol compound - Google Patents [patents.google.com]
- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-(4-Nitrophenyl)propane-1,2,3-triol as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-(4-Nitrophenyl)propane-1,2,3-triol and its derivatives as chiral building blocks in organic synthesis, with a primary focus on the synthesis of pharmaceutically active compounds. The inherent chirality and functional groups of this molecule make it a valuable precursor for the stereoselective synthesis of complex molecules, most notably the antibiotic chloramphenicol.
Introduction
This compound possesses two chiral centers, making it a precursor to four possible stereoisomers. The specific stereochemistry of this building block is crucial for its application in drug development, as the biological activity of many pharmaceuticals is dependent on their absolute configuration. The phenyl group is activated by the nitro substituent, and the propanetriol backbone offers multiple sites for functionalization. This combination of features allows for its use in a variety of synthetic transformations to create enantiomerically pure target molecules.
Key Application: Synthesis of Chloramphenicol
A prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of Chloramphenicol.[1][2] Chloramphenicol is a broad-spectrum antibiotic, and its biological activity resides almost exclusively in the D-threo isomer.[2] Therefore, stereocontrol is paramount in its synthesis. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution Approach
This approach involves the synthesis of a racemic mixture of the threo-diastereomer of 2-amino-1-(4-nitrophenyl)-1,3-propanediol, followed by resolution to isolate the desired D-(-)-threo enantiomer.
Experimental Protocol: Synthesis and Resolution of D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
This protocol is based on established synthetic routes to chloramphenicol.[1]
Step 1: Synthesis of ω-acetamido-4-nitroacetophenone
-
Bromination of 4-nitroacetophenone: 4-nitroacetophenone is brominated using molecular bromine to yield ω-bromo-4-nitroacetophenone.
-
Amination: The resulting bromoketone is treated with hexamethylenetetramine (urotropine) followed by acidic hydrolysis to give ω-amino-4-nitroacetophenone hydrochloride.
-
Acetylation: The amino ketone is then acetylated with acetic anhydride to produce ω-acetamido-4-nitroacetophenone.
Step 2: Synthesis of D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol
-
Hydroxymethylation: ω-acetamido-4-nitroacetophenone is reacted with paraformaldehyde in the presence of a base to introduce a hydroxymethyl group, forming α-acetamido-β-hydroxy-4-nitropropiophenone.
-
Reduction: The carbonyl group is stereoselectively reduced using aluminum isopropoxide in isopropanol (Meerwein-Ponndorf-Verley reduction) to yield D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol. The threo diastereomer is the major product.
Step 3: Hydrolysis to D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
-
The acetyl group of the product from Step 2 is hydrolyzed using aqueous hydrochloric acid to afford the racemic amine, D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
Step 4: Chiral Resolution
-
The racemic amine is treated with a chiral resolving agent, such as D-camphor-10-sulfonic acid, in a suitable solvent (e.g., methanol).
-
The diastereomeric salts are separated by fractional crystallization. The less soluble salt of the D-(-)-threo amine with the D-camphorsulfonate is selectively crystallized.
-
The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
Step 5: Dichloroacetylation to form Chloramphenicol
-
The enantiomerically pure amine is acylated with methyl dichloroacetate to yield D-threo-(-)-2,2-dichloro-N-[β-hydroxy-α-(hydroxymethyl)-4-nitrophenethyl]acetamide (Chloramphenicol).
Quantitative Data Summary (Illustrative)
| Step | Product | Typical Yield |
| 1 | ω-acetamido-4-nitroacetophenone | Good |
| 2 | D,L-threo-2-acetamido-1-(4-nitrophenyl)-1,3-propanediol | Moderate to Good |
| 3 | D,L-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | High |
| 4 | D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | ~50% (of theoretical) |
| 5 | Chloramphenicol | 90%[3] |
Note: Specific yields can vary significantly based on reaction conditions and scale.
Diagram of the Chiral Resolution Pathway
Caption: Synthetic pathway to Chloramphenicol via chiral resolution.
Asymmetric Synthesis Approach
Asymmetric synthesis offers a more elegant and efficient route to enantiomerically pure chloramphenicol by establishing the desired stereochemistry early in the synthetic sequence, thus avoiding a resolution step.
Experimental Protocol: Asymmetric Synthesis of a Chloramphenicol Precursor
This protocol is based on a patented method utilizing an asymmetric Henry reaction.[4]
Step 1: Asymmetric Henry Reaction
-
p-Chlorobenzaldehyde and nitromethane are reacted in the presence of a chiral catalyst (e.g., a copper-bis(oxazoline) complex) to produce (R)-2-nitro-1-(4-chlorophenyl)ethanol with high enantioselectivity.
Step 2: Diastereoselective Aldol-type Addition
-
The resulting chiral nitroalkanol is reacted with formaldehyde in the presence of a base to yield (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol. The reaction proceeds with good diastereoselectivity.
Step 3: Catalytic Hydrogenation
-
The nitro group of (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol is reduced to an amine via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] This affords (1R,2R)-2-amino-1-(4-chlorophenyl)-1,3-propanediol. A typical yield for this step is around 92%.[5]
Step 4: Nitration
-
The 4-chloro substituent on the phenyl ring is replaced with a nitro group. This can be achieved through various nitration methods. A patented method describes the use of a palladium catalyst with sodium nitrite.[5] This step yields (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, the same enantiomerically pure intermediate obtained through the resolution pathway.
Step 5: Dichloroacetylation
-
The final step is the acylation of the amine with methyl dichloroacetate to furnish Chloramphenicol.
Quantitative Data Summary (Illustrative)
| Step | Product | Typical Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| 1 | (R)-2-nitro-1-(4-chlorophenyl)ethanol | High | >95% ee |
| 2 | (1R,2R)-2-nitro-1-(4-chlorophenyl)-1,3-propanediol | Good | High dr |
| 3 | (1R,2R)-2-amino-1-(4-chlorophenyl)-1,3-propanediol | 92%[5] | >98% ee |
| 4 | (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | Good | >98% ee |
| 5 | Chloramphenicol | High | >98% ee |
Diagram of the Asymmetric Synthesis Pathway
References
- 1. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 4. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 5. CN102399163B - Method for preparing chloramphenicol from 4-chloro-benzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed method for the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and regioselective reaction is ideal for creating libraries of compounds for drug discovery and other applications. The protocols provided are intended as a starting point and can be adapted for various scales and specific target molecules.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry due to its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate interactions with biological targets. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, offers a robust and highly selective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and typically provides high yields with simple product isolation.
Derivatives of 1-(4-nitrophenyl)-1H-1,2,3-triazole have shown significant potential in drug development, exhibiting a range of biological activities, including antitrypanosomal and anticancer properties. The nitro group can be crucial for the biological activity of these compounds. The protocols outlined below describe the synthesis of the key precursor, 4-nitrophenyl azide, and its subsequent use in the CuAAC reaction with various terminal alkynes.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives.
| Entry | Alkyne Substrate | Reaction Time (h) | Solvent System | Yield (%) | Reference |
| 1 | 1-Ethynyl-4-nitrobenzene | 12 | Dichloromethane | 97 | |
| 2 | Propargyl alcohol | 8 | Acetone/Water | 84 | |
| 3 | Phenylacetylene | 6 | PEG-Water | High | |
| 4 | 1-Pentyne | 6 | PEG-Water | High | |
| 5 | (Peracetylated)-galactopyranosyl alkyne | 12 | Dichloromethane | - | |
| 6 | Various terminal alkynes | 12 | Dichloromethane | 23-75 |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophenyl Azide
This protocol describes the synthesis of 4-nitrophenyl azide from 4-nitroaniline.
Materials:
-
4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazotization.
-
In a separate beaker, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.
-
Continue stirring the mixture at 0-5 °C for 1 hour.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude 4-nitrophenyl azide can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Dry the purified product under vacuum. Caution: Aryl azides can be explosive and should be handled with care. Avoid heat and shock.
Protocol 2: General Procedure for the Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole Derivatives via CuAAC
This protocol details the copper-catalyzed click reaction between 4-nitrophenyl azide and a terminal alkyne.
Materials:
-
4-Nitrophenyl azide
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water (1:1), dichloromethane, PEG-water)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and 4-nitrophenyl azide (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution may change, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. For aqueous systems, the product may precipitate and can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel. It is important to remove any residual copper, which can be achieved by washing with an aqueous solution of EDTA.
Mandatory Visualizations
Application Note & Protocol: HPLC-UV Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol
This document provides a comprehensive guide for the quantitative analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a chemical compound of interest in various research and development sectors, including its use as a synthetic intermediate in the pharmaceutical industry.[1][2] A reliable and accurate analytical method is crucial for its quantification in different matrices. This application note describes a reversed-phase HPLC-UV method for the determination of this compound. The method is designed to be simple, robust, and suitable for routine analysis.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC-UV analysis of this compound.
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 274 nm |
| Run Time | 10 minutes |
2.3.1. Mobile Phase Preparation (25 mM Phosphate Buffer, pH 3.0)
-
Weigh 3.4 g of potassium dihydrogen phosphate and dissolve in 1 L of deionized water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.
2.3.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
2.3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
The sample preparation procedure will vary depending on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Method Validation Summary
The proposed method should be validated according to ICH guidelines. The following tables summarize typical data that would be generated during method validation.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | - | ~5.2 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 6500 |
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
| Parameter | % RSD (Acceptance Criteria ≤ 2.0%) |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision | 1.2% |
| Concentration Level | % Recovery (Acceptance Criteria 98-102%) |
| Low | 99.5% |
| Medium | 100.2% |
| High | 99.8% |
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Diagrams
References
Application Note: 1H NMR Spectroscopic Characterization of 1-(4-Nitrophenyl)propane-1,2,3-triol
Introduction
1-(4-Nitrophenyl)propane-1,2,3-triol is a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents. Its structural elucidation is crucial for quality control and to ensure the desired stereochemistry and purity. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such molecules. This application note provides a detailed protocol for the ¹H NMR analysis of this compound and a summary of its characteristic spectral data.
Chemical Structure
Figure 1: Chemical Structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the nitrophenyl group, the methine and methylene protons of the propane-1,2,3-triol backbone, and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative oxygen atoms.
Key spectral data obtained in DMSO-d₆ includes signals for the aromatic protons, which appear as a doublet at approximately 8.23 ppm, and the hydroxyl protons, with the C1-OH proton showing a doublet at around 4.74 ppm and the C2 and C3 hydroxyls appearing as a multiplet between 3.65 and 3.74 ppm[1]. The protons on the propane backbone are expected to resonate in the upfield region.
Table 1: Summary of ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to NO₂) | ~ 8.23 | d | ~ 8.5 | 2H |
| Ar-H (meta to NO₂) | ~ 7.60 (estimated) | d | ~ 8.5 | 2H |
| H-1 (CH-OH) | ~ 4.5 - 4.7 | m | - | 1H |
| H-2 (CH-OH) | ~ 3.5 - 3.7 | m | - | 1H |
| H-3 (CH₂-OH) | ~ 3.3 - 3.5 | m | - | 2H |
| C1-OH | ~ 4.74 | d | ~ 7.0 | 1H |
| C2-OH, C3-OH | ~ 3.65 - 3.74 | m | - | 2H |
Note: The chemical shifts for the propane backbone protons (H-1, H-2, H-3) and the meta-aromatic protons are estimated based on typical values for similar structures and may vary. The multiplicities of the backbone protons are complex due to diastereotopicity and spin-spin coupling.
Experimental Protocol
This section details the methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Cap the NMR tube and vortex or gently agitate until the sample is completely dissolved.
2. NMR Spectrometer Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Solvent: DMSO-d₆.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
3. Data Acquisition and Processing
-
Insert the sample into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the free induction decay (FID).
-
Process the FID using appropriate software (e.g., MestReNova, TopSpin):
-
Apply a Fourier transform.
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants.
-
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using ¹H NMR spectroscopy.
Caption: Workflow for ¹H NMR Analysis.
Conclusion
¹H NMR spectroscopy provides a robust and reliable method for the structural characterization of this compound. The distinct signals for the aromatic, methine, methylene, and hydroxyl protons allow for the confirmation of the compound's identity and purity. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists engaged in the synthesis and analysis of this and related compounds.
References
Application Notes and Protocols: 1-(4-Nitrophenyl)propane-1,2,3-triol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)propane-1,2,3-triol, also known as p-nitrophenylglycerol, is a versatile synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its structure, featuring a nitro-substituted aromatic ring and a chiral triol backbone, provides multiple reactive sites for functional group transformations. This compound serves as a crucial building block in the synthesis of complex molecules, most notably as a precursor to the broad-spectrum antibiotic, Chloramphenicol. The presence of the nitro group allows for facile conversion to an amino group, a key step in the synthesis of many pharmaceutical agents. Furthermore, the stereochemistry of the triol moiety makes it a valuable chiral synthon for the enantioselective synthesis of drug candidates. These application notes provide detailed protocols for key synthetic transformations involving this compound, with a focus on its application in the synthesis of pharmacologically active compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₅ | [1] |
| Molecular Weight | 213.19 g/mol | [1] |
| CAS Number | 2207-68-3 | [1] |
| Melting Point | 98-101 °C | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water. | [3] |
Application 1: Synthesis of Chloramphenicol Intermediate
A primary application of this compound is its role as a precursor in the synthesis of Chloramphenicol. A key step in this synthesis is the reduction of the nitro group to an amine, followed by further functionalization. The resulting intermediate, D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a direct precursor to Chloramphenicol.
Experimental Protocol: Reduction of this compound to D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
This protocol outlines the catalytic hydrogenation of the nitro group to an amine.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (a typical pressure is 0.2 MPa) and stir the reaction mixture vigorously at room temperature.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol.
-
The crude product can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | (1R, 2R)-2-nitro-1-(4-chloro-phenyl-)-1,3-propanediol (analogue) | [4] |
| Catalyst | 10% Palladium on Carbon | [4] |
| Solvent | Methanol | [4] |
| Hydrogen Pressure | 0.2 MPa | [4] |
| Yield | 92% (for the analogue) | [4] |
Experimental Protocol: Dichloroacetylation of D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
This protocol describes the final step in the synthesis of Chloramphenicol.
Materials:
-
D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
-
Methyl dichloroacetate
-
A suitable solvent (e.g., methanol or ethyl acetate)
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
Purification apparatus (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in a suitable solvent.
-
Add a stoichiometric amount of a base to the solution.
-
Slowly add methyl dichloroacetate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Chloramphenicol.
Note: The synthesis of chloramphenicol involves stereospecific steps, and the D-threo isomer is the biologically active form.[2][5]
Key Organic Synthesis Reactions
The utility of this compound in organic synthesis stems from the reactivity of its key functional groups.
Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is a fundamental transformation. Various reagents can be employed for this purpose, each with its own advantages in terms of selectivity and reaction conditions.
| Reagent | Conditions | Selectivity | Reference |
| H₂/Pd/C | Catalytic hydrogenation | Reduces both aromatic and aliphatic nitro groups | [2] |
| H₂/Raney Nickel | Catalytic hydrogenation | Can be used when dehalogenation is a concern | [2] |
| SnCl₂ | Mild acidic conditions | Tolerates other reducible groups | [2] |
| Zn/AcOH | Mild acidic conditions | Tolerates other reducible groups | [2] |
| Fe/AcOH | Acidic conditions | Tolerates other reducible groups | [2] |
Visualizations
Workflow for Chloramphenicol Synthesis
Caption: General workflow for the synthesis of Chloramphenicol from this compound.
Key Reactions of this compound
Caption: Key synthetic transformations of this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of pharmaceutical compounds. The protocols and data presented here highlight its application in the synthesis of a key intermediate for Chloramphenicol and showcase the important chemical transformations it can undergo. For researchers and professionals in drug development, a thorough understanding of the reactivity and handling of this compound is essential for its effective utilization in the design and synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007054147A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google Patents [patents.google.com]
- 4. DIASTEREOSELECTIVE REACTION OF (1S,2S)-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL WITH AROMATIC ALDEHYDES. SYNTHESIS OF (1R,2R,4S,5S,8S)-2,8-DIARYL-4-(4-NITROPHENYL)-1-AZA-3,7-DIOXABICYCLO[3.3.0]OCTANES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Recent Trends in Synthesis of Chloramphenicol New Derivatives [mdpi.com]
Troubleshooting & Optimization
Optimizing the Synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main synthetic pathways for producing this compound:
-
Reaction of 4-nitrobenzaldehyde with glycerol: This is a common method that proceeds via an acid-catalyzed acetalization to form a cyclic acetal intermediate, which is then hydrolyzed to the desired triol.
-
Nitration of a phenylpropanetriol derivative: This involves the electrophilic nitration of a precursor molecule like 1-phenylpropane-1,2,3-triol using a mixture of nitric and sulfuric acids.
-
Hydrolytic ring-opening of a 4-nitrophenyl glycidyl ether: This method involves the acid-catalyzed hydrolysis of an epoxide precursor to yield the diol.
Q2: What are the key factors influencing the yield of the synthesis?
A2: The yield is significantly impacted by several factors including:
-
Reaction Temperature: Particularly crucial in the nitration route to prevent over-nitration and side product formation.
-
Catalyst Choice and Concentration: The type and amount of acid catalyst in the glycerol and epoxide routes, or the ratio of nitric to sulfuric acid in the nitration route, are critical.
-
Reactant Stoichiometry: The molar ratio of the reactants can influence the reaction equilibrium and minimize side reactions.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion, but prolonged times can lead to degradation or side product formation.
-
Water Removal/Addition: In the glycerol route, removal of water drives the initial acetal formation, while the addition of water is necessary for the final hydrolysis step.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Side reactions: Incorrect temperature control (especially in nitration), improper catalyst concentration, or incorrect reactant ratios. | For nitration, maintain a strict temperature range of 0-5°C. For other routes, optimize the catalyst concentration and reactant stoichiometry based on literature protocols. | |
| Inefficient purification: Loss of product during extraction, chromatography, or recrystallization. | Optimize the purification procedure. For recrystallization, perform small-scale solvent screening to find an appropriate solvent system. For column chromatography, ensure proper packing and choice of eluent. | |
| Formation of Multiple Products (Visible on TLC) | Over-nitration (in nitration route): Temperature too high or reaction time too long. | Strictly control the temperature at 0-5°C and monitor the reaction closely to stop it once the desired product is formed. |
| Incomplete hydrolysis of acetal intermediate (in glycerol route): Insufficient water or acid catalyst during the hydrolysis step. | Ensure an adequate amount of water and acid catalyst are present for the hydrolysis step. The pH should be acidic. | |
| Formation of isomeric byproducts. | Purification by column chromatography is often effective in separating isomers. Optimize the mobile phase for better separation. | |
| Product is an Oil and Does Not Solidify | Presence of impurities: Residual solvent or side products can lower the melting point and prevent crystallization. | Purify the crude product using column chromatography to remove impurities before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen a variety of solvent systems. A combination of a solvent in which the compound is soluble and a non-solvent in which it is insoluble is often effective. Common systems include ethanol/water or ethyl acetate/hexane. | |
| Difficulty in Purifying the Product | Similar polarity of product and impurities. | If column chromatography is not providing adequate separation, consider derivatization of the impurities to alter their polarity, followed by separation. Alternatively, preparative HPLC may be necessary. |
| Product degradation on silica gel. | If the product is sensitive to acidic conditions, consider using neutral or basic alumina for column chromatography, or using a less acidic mobile phase. |
Data Presentation: Comparison of Synthesis Parameters
While specific yields can vary based on experimental scale and conditions, the following table summarizes typical parameters for the different synthetic routes.
| Parameter | Route 1: 4-Nitrobenzaldehyde & Glycerol | Route 2: Nitration of Phenylpropanetriol | Route 3: Epoxide Ring-Opening |
| Key Reactants | 4-Nitrobenzaldehyde, Glycerol | 1-Phenylpropane-1,2,3-triol, HNO₃, H₂SO₄ | 4-Nitrophenyl glycidyl ether, Water |
| Catalyst | Acid catalyst (e.g., H₂SO₄, p-TsOH) | H₂SO₄ | Acid catalyst (e.g., H₂SO₄, HClO₄) |
| Typical Temperature | Room temperature to moderate heating for acetal formation; followed by hydrolysis | 0-5°C | Room temperature to gentle heating |
| Key Considerations | Two-step process (acetal formation and hydrolysis); water management is crucial. | Strict temperature control is essential to prevent over-nitration. | Regioselectivity of epoxide opening can be a factor. |
| Potential Side Products | Incompletely hydrolyzed acetal, polymeric materials. | Dinitro and other over-nitrated products, oxidized byproducts. | Isomeric diols, polymeric materials. |
| Purification Method | Column chromatography (e.g., silica gel with ethyl acetate/hexane), Recrystallization (e.g., ethanol/water). | Column chromatography, Recrystallization. | Column chromatography, Recrystallization. |
Experimental Protocols
Protocol 1: Synthesis from 4-Nitrobenzaldehyde and Glycerol
This protocol involves a two-step, one-pot reaction.
Materials:
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4-Nitrobenzaldehyde
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Glycerol
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p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
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Water
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
-
Acetal Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in toluene. Add glycerol (1.2 equivalents) and a catalytic amount of p-TsOH (0.05 equivalents).
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Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the acetal intermediate.
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Hydrolysis: Cool the reaction mixture to room temperature. Add water and a sufficient amount of a mineral acid (e.g., dilute H₂SO₄) to achieve an acidic pH.
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Stir the mixture vigorously at room temperature or with gentle heating until TLC analysis indicates the complete disappearance of the acetal intermediate and formation of the product.
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Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient, followed by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Synthesis by Nitration of 1-Phenylpropane-1,2,3-triol
Materials:
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1-Phenylpropane-1,2,3-triol
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Dichloromethane or Ethyl acetate
Procedure:
-
In a flask cooled in an ice-salt bath to 0°C, slowly add concentrated sulfuric acid to 1-phenylpropane-1,2,3-triol with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0°C.
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Add the nitrating mixture dropwise to the solution of the triol, ensuring the temperature does not rise above 5°C.
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After the addition is complete, stir the reaction mixture at 0-5°C for the recommended time, monitoring the reaction by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography followed by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 4-nitrobenzaldehyde and glycerol.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Troubleshooting guide for p-nitrophenylglycerol stability in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of p-nitrophenylglycerol (pNPG) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of pNPG in aqueous solutions.
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Figure 1: A troubleshooting workflow for addressing unexpected experimental outcomes when using p-nitrophenylglycerol (pNPG) solutions.
Frequently Asked Questions (FAQs)
Q1: My pNPG solution has a yellow tint. Is it still usable?
A yellow color in your pNPG solution indicates the presence of p-nitrophenol (pNP), a potential degradation product. The p-nitrophenolate ion, which is more prevalent at higher pH, is intensely yellow. While a faint yellow color might not significantly impact all experiments, it is a sign of degradation. For sensitive assays, it is highly recommended to prepare a fresh solution.
Q2: What are the optimal storage conditions for pNPG powder and aqueous solutions?
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pNPG Powder: Store the solid compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture.
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Aqueous Solutions: For short-term storage (hours to a few days), solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to prepare fresh solutions. If storage is necessary, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of pNPG in my aqueous buffer?
The stability of pNPG is significantly influenced by pH. Like other esters, it is susceptible to both acid- and base-catalyzed hydrolysis.
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Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, leading to the cleavage of the ether or ester-like linkage.
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Neutral Conditions (pH 6-8): The rate of hydrolysis is generally at its minimum in the neutral pH range.
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Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is typically the most significant degradation pathway. The rate of hydrolysis increases with increasing pH. For instance, p-nitrophenol solutions are known to be stable at a pH of 9 or higher, but this is after the ester has been hydrolyzed.
Q4: I am seeing high background in my assay. Could this be related to pNPG degradation?
Yes, high background is a common issue arising from pNPG degradation. The primary degradation product, p-nitrophenol, can interfere with colorimetric or fluorometric measurements, leading to elevated background signals.
Q5: Can temperature impact the stability of my pNPG solution during my experiment?
Absolutely. Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of pNPG. It is crucial to maintain a consistent and controlled temperature throughout your experiment. If your protocol involves elevated temperatures, be aware that the rate of pNPG degradation will increase.
Data Presentation: Illustrative Stability of pNPG
The following table provides an illustrative summary of pNPG stability under various conditions. The degradation rates are presented for conceptual understanding and are not based on experimentally verified kinetic data for pNPG.
| Condition | Parameter | Value | Expected Half-life (t½) | Primary Degradation Product |
| pH | pH 3 (40°C) | Acidic | Hours to Days | p-Nitrophenol, Glycerol |
| pH 7 (40°C) | Neutral | Days to Weeks | p-Nitrophenol, Glycerol | |
| pH 10 (40°C) | Alkaline | Minutes to Hours | p-Nitrophenol, Glycerol | |
| Temperature | 4°C (pH 7) | Refrigerated | Weeks to Months | p-Nitrophenol, Glycerol |
| 25°C (pH 7) | Room Temp | Days to Weeks | p-Nitrophenol, Glycerol | |
| 60°C (pH 7) | Elevated Temp | Hours | p-Nitrophenol, Glycerol | |
| Light | UV Exposure | High Intensity | Hours | Photodegradation Products |
| Oxidation | 3% H₂O₂ | Oxidative | Hours to Days | Oxidized pNPG derivatives |
Experimental Protocols
Protocol 1: Forced Degradation Study of pNPG
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of pNPG under various stress conditions.
1. Materials:
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p-Nitrophenylglycerol (pNPG)
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Hydrochloric acid (HCl), 0.1 M and 1 M
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Sodium hydroxide (NaOH), 0.1 M and 1 M
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Hydrogen peroxide (H₂O₂), 3%
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Phosphate buffer (pH 7.0)
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High-purity water
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HPLC system with a C18 column and UV detector
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pH meter
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Photostability chamber
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Oven
2. Procedure:
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Acid Hydrolysis:
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Prepare a solution of pNPG in 0.1 M HCl.
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Incubate a portion at room temperature and another at 60°C.
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Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
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-
Base Hydrolysis:
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Prepare a solution of pNPG in 0.1 M NaOH.
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Incubate at room temperature.
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Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected faster degradation.
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Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
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Oxidative Degradation:
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Prepare a solution of pNPG in 3% H₂O₂.
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Incubate at room temperature, protected from light.
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Withdraw samples at various time points.
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Thermal Degradation:
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Store solid pNPG and a pNPG solution (in phosphate buffer, pH 7.0) in an oven at a controlled temperature (e.g., 60°C).
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Withdraw samples at various time points.
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Photolytic Degradation:
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Expose a pNPG solution (in phosphate buffer, pH 7.0) in a photostability chamber according to ICH guidelines.
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Keep a control sample in the dark at the same temperature.
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Withdraw samples at various time points.
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3. Analysis:
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Analyze all samples by a stability-indicating HPLC method to quantify the remaining pNPG and detect the formation of degradation products.
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Monitor for the appearance of new peaks and a decrease in the area of the pNPG peak.
Protocol 2: Stability-Indicating HPLC Method for pNPG
1. Chromatographic Conditions:
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Column: C18, 4.6 x 250 mm, 5 µm
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Mobile Phase: Acetonitrile and water gradient
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Flow Rate: 1.0 mL/min
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Detection: UV at 270 nm (for pNPG) and 317 nm (for p-nitrophenol)
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Injection Volume: 20 µL
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Column Temperature: 30°C
2. Method Validation:
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The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the pNPG peak from all potential degradation product peaks generated during the forced degradation study.
Signaling Pathways and Logical Relationships
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Figure 2: Major degradation pathways for p-nitrophenylglycerol in aqueous solutions under different stress conditions.
Methods for improving the purity of synthesized 1-(4-Nitrophenyl)propane-1,2,3-triol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1-(4-Nitrophenyl)propane-1,2,3-triol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-nitrobenzaldehyde and glycerol, side-products from over-nitration, and intermediate products like the acetal formed during the reaction.[1] Oxidation of the triol can also lead to the formation of corresponding aldehydes or carboxylic acids as impurities.[1]
Q2: How can I perform a preliminary assessment of my product's purity?
A2: A quick assessment can be done using Thin Layer Chromatography (TLC) to visualize the number of components in your crude product. A pure compound should ideally show a single spot. Additionally, determining the melting point is a crucial indicator of purity; the literature melting point for this compound is 98-101 °C.[2] A broad melting range or a melting point significantly lower than the literature value suggests the presence of impurities.
Q3: Which primary purification method is recommended for this compound?
A3: The choice depends on the impurity profile and the scale of your synthesis.
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Recrystallization is effective for removing small amounts of impurities from a solid product, especially if the crude material is already of moderate purity. It is suitable for larger quantities.
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Flash Column Chromatography is the preferred method for separating complex mixtures with multiple components or when very high purity is required.[3] It is highly effective but can be more time-consuming and require more solvent than recrystallization.
Q4: My compound is a solid. How should I load it onto a chromatography column?
A4: You can load a solid sample in two ways. You can dissolve the compound in the absolute minimum amount of a suitable solvent and carefully pipette it onto the top of the column.[3] Alternatively, for compounds that are not very soluble, you can use a "solid load" method: dissolve your crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4][5] This powder can then be carefully added to the top of the packed column.[4][5]
Section 2: Troubleshooting Guides
Q1: My final product has a low and broad melting point. What is the cause and how can I fix it?
A1: A low and broad melting point is a definitive sign of impurities. These impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. To fix this, further purification is necessary. If TLC shows one major impurity, recrystallization might be sufficient. If multiple impurities are present, flash column chromatography is the recommended next step.
Q2: After synthesis, my TLC plate shows multiple spots. How do I proceed with purification?
A2: Multiple spots on a TLC plate indicate a mixture of compounds. The best approach for separation is flash column chromatography. You should first perform TLC analysis using different solvent systems to find an eluent that provides good separation between your desired product and the impurities (ideally, with the product having an Rf value of ~0.2-0.3). This optimized solvent system can then be used for the column.[5]
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: Silica gel is acidic and can cause acid-sensitive compounds to degrade.[5]
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Deactivate the Silica: You can neutralize the silica gel by preparing a slurry in your chosen eluent system that contains 1-3% triethylamine.[4] Flush the packed column with this solvent mixture before loading your compound.[4]
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Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase, such as alumina or florisil.[5]
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield in recrystallization is often due to using too much solvent or premature crystallization.
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Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved at cold temperatures.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.
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Solvent Choice: Ensure you are using an appropriate solvent—one in which your compound is soluble when hot but poorly soluble when cold.
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair from Table 2. Test small batches to find a solvent that dissolves the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate. Continue adding small portions of hot solvent until the compound just dissolves completely.
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Decolorization (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
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Purity Check: Assess the purity of the final product by measuring its melting point and running a TLC.
Protocol 2: Purification by Flash Column Chromatography
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Eluent Selection: Using TLC, determine a solvent system (see Table 3 for suggestions) that gives your product an Rf value of approximately 0.2-0.3 and separates it well from impurities.
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Column Packing: Place a small plug of cotton or glass wool at the bottom of the column.[3] Add a thin layer of sand.[3] Prepare a slurry of silica gel in your chosen eluent and pour it into the column.[3][6] Gently tap the column to ensure even packing and let the silica settle.[6] Add another layer of sand on top of the silica gel.[3]
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Sample Loading: Dissolve the crude product in a minimal amount of solvent. Carefully add the solution to the top of the column. Alternatively, use the solid-loading method described in the FAQs.
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Elution: Carefully add the eluent to the column, taking care not to disturb the top layer of sand.[3] Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[7]
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Fraction Collection: Collect the eluent in a series of test tubes or flasks.[6]
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Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Section 4: Data Presentation
Table 1: Common Impurities and Characteristics
| Impurity | Type | Reason for Presence | Removal Method |
| 4-Nitrobenzaldehyde | Starting Material | Incomplete reaction | Column Chromatography |
| Glycerol | Starting Material | Incomplete reaction | Aqueous wash, Column Chromatography |
| Acetal Intermediate | Intermediate | Incomplete hydrolysis | Column Chromatography |
| Over-nitrated products | Side-product | Excess nitrating agent or high temperature | Column Chromatography |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Polarity | Comments |
| Water | High | May be suitable given the triol structure; test solubility. |
| Ethanol/Water | Medium-High | A good general-purpose system for polar compounds. |
| Ethyl Acetate/Hexane | Medium | Dissolve in hot ethyl acetate, add hot hexane until cloudy. |
| Toluene | Low-Medium | Can be effective for moderately polar compounds.[8] |
Table 3: Suggested Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 1:1 to 1:3 | A standard system; increase ethyl acetate for higher polarity. |
| Dichloromethane / Methanol | 98:2 to 90:10 | Good for polar compounds; increase methanol to decrease Rf. |
| Ethyl Acetate | 100% | For highly polar impurities that need to be flushed out. |
Section 5: Visual Guides
Caption: A typical workflow from synthesis to final purity analysis.
Caption: A decision tree for troubleshooting common purification problems.
Caption: Separation of compounds based on polarity over time.
References
Identifying and minimizing side reactions in 4-nitrophenylglycerol synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 4-nitrophenylglycerol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-nitrophenylglycerol, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Nitrophenylglycerol | Incomplete reaction; Suboptimal reaction temperature or time; Inefficient catalyst. | Monitor reaction progress using Thin Layer Chromatography (TLC). Optimize temperature and reaction time based on literature or empirical data. Screen alternative catalysts (e.g., acid or base catalysts) to improve conversion. |
| Presence of Multiple Spots on TLC Plate | Formation of side products such as di- and tri-substituted glycerol ethers[1][2]; Unreacted starting materials. | Adjust the molar ratio of reactants to favor the formation of the mono-substituted product. Employ purification techniques like column chromatography to isolate the desired compound. |
| Difficult Purification | Co-elution of the product with impurities; Similar polarity of product and byproducts. | Utilize a different solvent system for column chromatography to improve separation. Consider recrystallization from an appropriate solvent to enhance purity. High-Performance Liquid Chromatography (HPLC) can be used for purification of small quantities. |
| Formation of a Dark-Colored Reaction Mixture | Decomposition of starting materials or product; Oxidation reactions. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified and degassed solvents. Lower the reaction temperature if decomposition is suspected. |
| Inconsistent Results Between Batches | Variability in reagent quality; Moisture in the reaction; Inconsistent reaction conditions. | Use reagents from the same batch or ensure consistent purity. Dry all glassware and use anhydrous solvents. Precisely control reaction parameters such as temperature, stirring speed, and addition rates. |
Frequently Asked Questions (FAQs)
1. What are the most common side reactions in 4-nitrophenylglycerol synthesis?
The primary side reactions involve the formation of di- and tri-substituted glycerol ethers.[1][2] This occurs when the remaining free hydroxyl groups on the glycerol molecule react further. Additionally, depending on the synthetic route, other byproducts may arise from self-condensation of starting materials or reaction with impurities.
2. How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting materials, the desired 4-nitrophenylglycerol product, and any major side products. Staining with a visualizing agent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.
3. What is the recommended method for purifying 4-nitrophenylglycerol?
Column chromatography is the most common and effective method for purifying 4-nitrophenylglycerol on a laboratory scale. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective. The fractions should be monitored by TLC to isolate the pure product.
4. How can I confirm the identity and purity of the synthesized 4-nitrophenylglycerol?
The identity and purity of the final product should be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]
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Melting Point: A sharp melting point close to the literature value (around 96°C) indicates high purity.[4]
5. What are the optimal storage conditions for 4-nitrophenylglycerol?
4-nitrophenylglycerol should be stored in a cool, dry place, protected from light.[4] Storing at temperatures between 0 - 8°C is often recommended to maintain its stability.[3]
Experimental Protocols
General Protocol for Synthesis of 4-Nitrophenylglycerol via Acetalization-Reduction
This is a representative protocol and may require optimization based on specific laboratory conditions and desired scale.
Step 1: Acetalization of Glycerol with 4-Nitrobenzaldehyde
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In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine glycerol (1 equivalent) and 4-nitrobenzaldehyde (1.1 equivalents) in a suitable solvent such as toluene.
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Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
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Continue the reaction until no more water is collected, indicating the completion of the acetal formation.
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Allow the reaction mixture to cool to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal.
Step 2: Reductive Cleavage of the Acetal
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Dissolve the crude acetal in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
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Add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding an acid (e.g., dilute hydrochloric acid) until the pH is neutral.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Analytical Methods
-
Thin Layer Chromatography (TLC):
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Stationary Phase: Silica gel 60 F₂₅₄ plates.
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Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 v/v, may require optimization).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
-
-
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% trifluoroacetic acid.
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Detection: UV detector at a wavelength corresponding to the absorbance of the nitrophenyl group (e.g., 270 nm).
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Visualizations
Caption: Workflow for the synthesis and purification of 4-nitrophenylglycerol.
Caption: A logical troubleshooting workflow for synthesis issues.
References
Challenges in the column chromatography purification of 1-(4-Nitrophenyl)propane-1,2,3-triol.
This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the column chromatography purification of 1-(4-Nitrophenyl)propane-1,2,3-triol.
Troubleshooting Guide
This guide addresses common issues researchers face during the purification of this compound via column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Compound remains at the baseline of the TLC plate and won't elute from the column. | The eluent system is not polar enough to move the highly polar triol off the stationary phase. | Increase the polarity of the mobile phase. Start with a solvent system like 100% ethyl acetate and gradually add methanol (e.g., starting with 1-5% methanol in dichloromethane or ethyl acetate). For extremely polar compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[1][2] |
| Product streaks on the TLC plate and elutes from the column over many fractions (tailing). | The sample may be overloaded on the column. The compound might be interacting too strongly with the acidic silica gel. The chosen solvent system may not be optimal for this specific compound. | Reduce the amount of crude material loaded onto the column. Consider dry loading the sample onto silica gel to ensure even distribution.[3] To mitigate strong interactions with acidic silica, triethylamine (0.1–2.0%) can be added to the mobile phase.[4] Experiment with different solvent systems to find one that provides a more compact spot on the TLC plate.[1] |
| Poor separation of the desired product from impurities. | The polarity of the eluent may be too high, causing all compounds to move too quickly through the column. The chosen solvent system may not be selective enough for the impurities present. | Use a less polar solvent system to start the elution and gradually increase the polarity (gradient elution). This will allow for better separation of less polar impurities first.[2] Screen various solvent systems using TLC to find one that provides the best separation between your product and the impurities. An ideal Rf value for the product on TLC for good column separation is around 0.3.[3][5] |
| Low recovery of the product after chromatography. | The compound may be irreversibly adsorbed onto the silica gel. The compound might be degrading on the acidic stationary phase. The fractions containing the product may be too dilute to detect. | To check for degradation on silica, run a 2D TLC.[2] If the compound is acid-sensitive, consider using a different stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a base like triethylamine.[2][4] After running the column, flush with a very polar solvent like 100% methanol to check if any remaining compound elutes. Concentrate all collected fractions and re-analyze by TLC to ensure no product was missed.[2] |
| Co-elution of diastereomers. | Diastereomers of this compound may have very similar polarities, making them difficult to separate on standard silica gel. | Achieving separation of diastereomers can be challenging and may require specialized techniques.[6][7][8] Consider using a longer column to increase the surface area for interaction.[6] Employing a very slow and shallow gradient can sometimes improve resolution. Alternatively, reversed-phase chromatography or the use of a chiral stationary phase may be necessary for complete separation.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
Due to the high polarity of the three hydroxyl groups, start with a relatively polar solvent system. A good initial test system is 100% ethyl acetate. If the compound remains at the baseline (Rf value near zero), increase the polarity by preparing mixtures of dichloromethane/methanol or ethyl acetate/methanol, starting with a low percentage of methanol (e.g., 95:5).[1]
Q2: My compound is a yellow oil/solid. How can I be sure I am collecting the correct fractions?
While the nitrophenyl group imparts a yellow color, relying on color alone is not sufficient for identification. It is crucial to monitor the fractions using Thin Layer Chromatography (TLC).[10] Spot each collected fraction on a TLC plate to identify which fractions contain your purified product. Fractions with the same single spot at the correct Rf can then be combined.
Q3: The synthesis of this compound can result in diastereomers. How can I separate them?
Separating diastereomers by standard silica gel chromatography can be difficult due to their similar physical properties.[6][11] To improve the chances of separation, you can try:
-
Using a longer column: This increases the number of theoretical plates and may improve resolution.[6]
-
A shallow solvent gradient: A slow and gradual increase in solvent polarity can help resolve closely eluting compounds.
-
Reversed-phase chromatography: Using a C18 column with a polar mobile phase (like water/acetonitrile or water/methanol) can sometimes provide better separation for polar compounds and diastereomers.[6]
Q4: I suspect my compound is decomposing on the silica gel. What can I do?
Nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel. To test for decomposition, you can perform a 2D TLC.[2] If decomposition is confirmed, consider the following:
-
Use neutral alumina as the stationary phase. [5]
-
Deactivate the silica gel: Flush the packed column with a solvent mixture containing a small amount of triethylamine (1-2%) before loading your sample.[4]
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.
Q5: What is the best way to load my sample onto the column?
For highly polar compounds like this compound, dry loading is often preferred.[3] This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading prevents the use of a highly polar solvent to dissolve the sample for loading, which can disrupt the packing at the top of the column and lead to poor separation.[3]
Experimental Protocols
General Protocol for Column Chromatography Purification:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the desired product an Rf value of approximately 0.3.[5] Good starting points are ethyl acetate, and mixtures of dichloromethane/methanol or ethyl acetate/methanol.
-
-
Column Packing:
-
Select a column of appropriate size. A general rule is to use 30-100 times the weight of silica gel to the weight of the crude product.[3]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[12]
-
Add a thin layer of sand on top of the silica gel to protect the surface.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.[3]
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
If using a gradient, start with a less polar solvent system and gradually increase the polarity by adding more of the polar co-solvent.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small spots from the eluting solution for TLC analysis.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. cdn.mysagestore.com [cdn.mysagestore.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. hplc.eu [hplc.eu]
- 10. youtube.com [youtube.com]
- 11. santaisci.com [santaisci.com]
- 12. youtube.com [youtube.com]
Optimization of reaction conditions for synthesizing 1-(4-nitrophenyl)propane-1,2,3-triol derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for synthesizing 1-(4-nitrophenyl)propane-1,2,3-triol and its derivatives. The primary synthetic route discussed is the syn-dihydroxylation of the corresponding allyl- or substituted allyl-4-nitrobenzene precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the syn-dihydroxylation of an alkene precursor, such as 4-allyl-1-nitrobenzene. This reaction can be achieved using several catalytic systems, most notably osmium tetroxide (OsO₄) with a co-oxidant (Upjohn or Sharpless Asymmetric Dihydroxylation) or potassium permanganate (KMnO₄) under controlled conditions.[1]
Q2: Why is my reaction yield low when using KMnO₄?
A2: Low yields with KMnO₄ are often due to over-oxidation of the newly formed diol, leading to cleavage of the carbon-carbon bond and formation of carboxylic acids or aldehydes.[2] To minimize this, it is crucial to use cold, dilute, and basic conditions.
Q3: Is OsO₄ a better choice than KMnO₄?
A3: Osmium tetroxide is generally more selective for diol formation and gives higher yields with fewer side products compared to KMnO₄.[3] However, OsO₄ is highly toxic, volatile, and expensive. Therefore, it is almost always used in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide in the Sharpless asymmetric dihydroxylation.[1]
Q4: How does the electron-withdrawing nitro group affect the dihydroxylation reaction?
A4: The electron-withdrawing nitro group makes the alkene less electron-rich, which can slow down the reaction rate with electrophilic oxidants like OsO₄.[4] To compensate for this, higher catalyst loading or longer reaction times may be necessary. For OsO₄-catalyzed reactions, maintaining a slightly acidic pH can sometimes improve efficiency for electron-deficient substrates.
Q5: How can I introduce chirality to synthesize a specific enantiomer of the diol?
A5: The Sharpless Asymmetric Dihydroxylation is the method of choice for enantioselective synthesis. This method uses a catalytic amount of OsO₄ in the presence of a chiral quinine ligand. The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), determines which face of the alkene is hydroxylated, leading to the desired enantiomer.
Q6: My crude product is a brown oil or discolored solid. What is the cause of the coloration?
A6: Color impurities in reactions involving nitro-aromatic compounds are common. These can arise from side-reactions or the presence of color-forming bodies in the starting materials. Purification via column chromatography or recrystallization is typically required to obtain a pure, colorless, or pale-yellow product.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Reagent | Ensure the quality of OsO₄, KMnO₄, and co-oxidants. OsO₄ solutions should be handled under inert atmosphere to prevent decomposition. KMnO₄ solutions should be freshly prepared. |
| Low Reactivity of Substrate | The electron-withdrawing nitro group deactivates the alkene. Increase the reaction temperature slightly (monitor carefully to avoid side reactions). For OsO₄ reactions, consider increasing the catalyst and/or ligand loading. |
| Incorrect pH | For KMnO₄ dihydroxylation, the reaction must be kept under basic conditions (pH > 8) to prevent over-oxidation.[2] For Sharpless dihydroxylation, a buffered system is used to maintain a stable pH.[5] |
| Poor Solubility of Starting Material | Ensure the chosen solvent system fully dissolves the alkene precursor. For dihydroxylation reactions, a mixture of t-BuOH and water is commonly used.[6] |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Over-oxidation (C-C bond cleavage) | This is common with KMnO₄. Use cold (0-5 °C), dilute KMnO₄ solution and add it slowly to the reaction mixture. Ensure the solution remains basic.[2] With OsO₄, ensure the reaction is not left for an excessive amount of time after completion. |
| Formation of side-products from the nitro group | The nitro group is generally stable under dihydroxylation conditions, but aggressive reagents or high temperatures could lead to side reactions. Stick to milder conditions where possible. |
| Low Enantioselectivity (in Sharpless AD) | A secondary, non-enantioselective reaction pathway can compete if the concentration of the chiral ligand is too low.[6] Ensure the correct stoichiometry of the AD-mix components. Running the reaction at a lower temperature may also improve enantioselectivity. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly polar and water-soluble | After quenching the reaction, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). Multiple extractions may be necessary. Brine washes can help to break emulsions and remove excess water from the organic layer. |
| Streaking on TLC and poor separation in column chromatography | The polar diol and nitro functionalities can cause streaking on silica gel. Use a more polar eluent system (e.g., higher percentage of methanol in dichloromethane or ethyl acetate). Adding a small amount of a polar modifier like acetic acid or triethylamine (depending on the compound's nature) to the eluent can sometimes improve peak shape. Consider using a different stationary phase like alumina or reverse-phase silica.[7] |
| Difficulty in inducing crystallization | The product may be an oil or difficult to crystallize. Try a variety of solvent systems for recrystallization. Good single solvents for polar nitro compounds can include alcoholic solvents.[8] For mixed solvent systems, dissolve the compound in a good solvent (e.g., ethanol, acetone) and add a poor solvent (e.g., hexanes, toluene) dropwise until turbidity appears, then heat to redissolve and cool slowly.[9] |
| Persistent colored impurities | If recrystallization does not remove the color, a charcoal treatment of the solution before crystallization might be effective. Passing the crude product through a short plug of silica gel can also remove baseline impurities.[7] |
Data Presentation: Optimization of Reaction Conditions
The following tables provide a summary of typical reaction conditions and their impact on the synthesis. Note that optimal conditions will be substrate-dependent and should be determined empirically.
Table 1: Comparison of Dihydroxylation Methods for 4-Allyl-1-nitrobenzene
| Method | Catalyst/Reagent | Co-oxidant | Typical Temp. | Typical Yield | Key Advantages | Key Disadvantages |
| Upjohn Dihydroxylation | Catalytic OsO₄ | NMO | 0 °C to RT | 70-95% | High yield, good selectivity | OsO₄ toxicity, cost |
| Sharpless AD | Catalytic K₂OsO₂(OH)₄ | K₃[Fe(CN)₆] | 0 °C | 70-95% | High yield, high enantioselectivity | OsO₄ toxicity, cost, reagent complexity |
| KMnO₄ Dihydroxylation | Stoichiometric KMnO₄ | None | 0-5 °C | 30-60% | Low cost, readily available | Lower yield, risk of over-oxidation |
Table 2: Influence of Reaction Parameters on Yield in Sharpless Asymmetric Dihydroxylation
| Parameter | Condition A | Condition B | Observed Effect on Yield | Rationale |
| Catalyst Loading | 0.2 mol% K₂OsO₂(OH)₄ | 1.0 mol% K₂OsO₂(OH)₄ | Increased yield with higher loading | Compensates for the deactivating effect of the nitro group, leading to a faster and more complete reaction. |
| Ligand Loading | 1.0 mol% (DHQD)₂PHAL | 5.0 mol% (DHQD)₂PHAL | Higher ligand concentration can suppress a non-selective background reaction, potentially improving both yield and enantioselectivity.[6] | |
| Temperature | 0 °C | Room Temperature | Lower temperature generally favors higher selectivity, but may require longer reaction times. Higher temperatures can lead to side reactions. | |
| Co-oxidant | K₃[Fe(CN)₆] | NMO | Both are effective. K₃[Fe(CN)₆] is standard in AD-mixes. NMO is used in the Upjohn protocol. | The choice of co-oxidant is integral to the catalytic cycle for regenerating the active Os(VIII) species.[1][6] |
Experimental Protocols
Protocol 1: Upjohn Dihydroxylation of 4-Allyl-1-nitrobenzene
-
To a solution of 4-allyl-1-nitrobenzene (1.0 eq) in a 10:1 mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq).
-
Stir the mixture at room temperature.
-
To this solution, add a 2.5 wt% solution of OsO₄ in tert-butanol (0.02 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sharpless Asymmetric Dihydroxylation of 4-Allyl-1-nitrobenzene
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃[Fe(CN)₆], and K₂CO₃) to the solvent and stir until dissolved, then cool to 0 °C.
-
Add methanesulfonamide (CH₃SO₂NH₂) (1.0 eq).
-
Add 4-allyl-1-nitrobenzene (1.0 eq) to the cooled mixture.
-
Stir vigorously at 0 °C for 18-24 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature.
-
Stir for 1 hour, then add ethyl acetate and stir for another 30 minutes.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with 2M KOH, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Dihydroxylation
Caption: General experimental workflow for the synthesis of this compound derivatives via dihydroxylation.
Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
How to prevent over-nitration during the synthesis of nitrophenyl compounds.
Welcome to the technical support center for the synthesis of nitrophenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nitration reactions. Here, you will find answers to frequently asked questions, detailed experimental protocols, and visual guides to help you prevent common issues such as over-nitration.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis of nitrophenyl compounds, with a focus on preventing the formation of di- and tri-nitrated byproducts.
Q1: My reaction is producing significant amounts of dinitrobenzene. What is the primary cause?
A1: The formation of dinitrobenzene is typically caused by overly harsh reaction conditions. The primary factors that promote dinitration are high reaction temperatures and high concentrations of sulfuric acid.[1][2] Once the first nitro group is added to the aromatic ring, the ring becomes deactivated, making the second nitration more difficult.[3] However, forcing conditions will overcome this barrier. Specifically, when the concentration of sulfuric acid exceeds 85%, a significant increase in the formation of 1,3-dinitrobenzene is observed.[1][2]
Q2: How can I control the reaction temperature to favor mononitration?
A2: Strict temperature control is crucial for selective mononitration. Nitration is a highly exothermic reaction, and the heat generated can lead to over-nitration.[4]
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Cooling Bath: Always perform the reaction in a cooling bath (e.g., an ice-salt bath) to dissipate heat effectively.[5]
-
Slow Reagent Addition: Add the nitrating mixture (mixed acid) to the substrate dropwise and slowly.[5] This allows the cooling system to manage the heat generated and prevents localized temperature spikes.
-
Recommended Temperatures: For the mononitration of benzene, the temperature should not exceed 50°C.[6] For more reactive substrates like toluene, a lower temperature of around 30°C is recommended to prevent the formation of dinitro-isomers.[5] For highly activated systems like phenols, the reaction is often carried out at even lower temperatures (e.g., below 0°C).
Q3: What is the optimal ratio of nitric acid to the aromatic substrate?
A3: To prevent over-nitration, it is advisable to use only a small molar excess of nitric acid.[7] A 1:1 molar ratio of the substrate to nitric acid is an effective method to prevent both under- and over-nitration.[8] Using a large excess of the nitrating agent can drive the reaction towards polynitration, especially if other conditions like temperature are not tightly controlled.[9]
Q4: Does the concentration of sulfuric acid affect selectivity?
A4: Yes, the concentration of sulfuric acid is a critical parameter. Sulfuric acid acts as a catalyst by promoting the formation of the highly reactive nitronium ion (NO₂⁺).[3] However, very high concentrations increase the reaction rate and the propensity for over-nitration.[1] For many standard mononitrations, sulfuric acid concentrations in the range of 60-75% are used commercially.[1] As the concentration increases, especially above 85%, the rate of dinitration increases significantly.[1]
Q5: My aromatic substrate has a strong activating group. What special precautions should I take?
A5: Aromatic rings with activating groups (e.g., -OH, -NH₂, -OCH₃, -CH₃) are highly susceptible to over-nitration and oxidation.[10] For these substrates, milder reaction conditions are necessary:
-
Use lower temperatures.
-
Employ more dilute nitric acid.
-
Consider protecting the activating group. For example, in the nitration of aniline, the highly activating amino group is often first converted to an acetanilide. This moderates the group's activating effect and prevents oxidation, leading to a more controlled reaction.[10]
Q6: How can I monitor the reaction to stop it before over-nitration occurs?
A6: Monitoring the reaction's progress is key to achieving high selectivity. Thin-Layer Chromatography (TLC) is a simple and effective method for this purpose.[11][12] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the reactant and the formation of the product.[13] The reaction should be stopped (quenched) as soon as the starting material is no longer visible on the TLC plate to prevent the formation of subsequent nitration products.[12][14]
Q7: Are there alternative nitrating agents that offer better selectivity?
A7: Yes, while the standard mixed acid (HNO₃/H₂SO₄) is common, other reagents can provide better control and selectivity, especially for sensitive substrates.[15]
-
Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride, it can be a milder nitrating agent.[10]
-
Nitronium salts: Stable salts like nitronium tetrafluoroborate (NO₂BF₄) are highly effective and can be used under anhydrous conditions, which is advantageous for substrates prone to hydrolysis.[15]
-
Bismuth subnitrate/Thionyl chloride: This system offers a mild and selective method for mononitrating various aromatic compounds, including phenols, with high yields of ortho and para isomers.[16]
-
N-Nitropyrazoles: These bench-stable reagents can act as controllable sources of the nitronium ion, allowing for mild and scalable mononitration of a wide range of aromatic compounds.[17]
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the product distribution in nitration reactions.
Table 1: Effect of Sulfuric Acid Concentration on the Nitration of Benzene
| H₂SO₄ Concentration (wt%) | Yield of Nitrobenzene (%) | Formation of 1,3-Dinitrobenzene |
| 77 - 85 | Good | Minimal |
| > 85 | Decreasing | Significant and Increasing |
| 88 - 92 | Rapidly Decreasing | Rapidly Increasing |
Data synthesized from studies on benzene nitration at high sulfuric acid concentrations.[1][18]
Table 2: Effect of Temperature on Nitration Selectivity
| Substrate | Recommended Max. Temperature for Mononitration | Observations Above Recommended Temperature |
| Benzene | 50°C | Increased formation of 1,3-dinitrobenzene.[6] |
| Toluene | 30°C | Increased formation of dinitrotoluene isomers.[5] |
| 1-Methyl-4-(methylsulfonyl)benzene | 45°C | Dinitration and oxidation byproducts emerge above 55°C.[4] |
| Phenol | < 0°C | Prone to violent reaction and polynitration at higher temperatures. |
Key Experimental Protocols
Protocol 1: Controlled Mononitration of Toluene
This protocol details a procedure for the selective synthesis of mononitrotoluene isomers while minimizing the formation of dinitrotoluene.
Materials:
-
Toluene (freshly distilled)
-
Concentrated Sulfuric Acid (96-98%)
-
Concentrated Nitric Acid (68-70%)
-
Ice and Sodium Chloride
-
Cyclohexane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid. This addition should be done in a cooling bath (ice-salt) with constant swirling. Cool the resulting nitrating acid to below 0°C.[8]
-
Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Substrate Addition: Add the toluene to the reaction flask and cool it to between -10°C and 0°C.[5]
-
Slow Addition of Nitrating Mixture: Transfer the cold nitrating acid to the dropping funnel. Add the acid dropwise to the stirred toluene, ensuring the internal temperature of the reaction mixture does not exceed 5°C.[8] The addition should take approximately 2 hours.
-
Reaction Monitoring & Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Monitor the reaction's progress using TLC (see Protocol 2). Continue stirring for an additional 2-3 hours at room temperature after the starting material is consumed.[8]
-
Quenching: Carefully pour the reaction mixture over a large amount of crushed ice in a beaker with stirring.[8][14] This step is exothermic and should be done cautiously in a fume hood.
-
Work-up:
-
Transfer the mixture to a separatory funnel. The organic layer (containing the nitrotoluene products) should separate from the aqueous acid layer.
-
Extract the aqueous layer with cyclohexane to recover any dissolved product.
-
Combine the organic layers and wash them sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with water again.[8]
-
-
Drying and Solvent Removal: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The remaining oily residue is the crude product mixture of nitrotoluene isomers.[8]
Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare the TLC Chamber: Add a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to a developing chamber to a depth of about 0.5 cm.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.
-
Lane 1 (Reference): Spot a dilute solution of your starting material (e.g., toluene).
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, carefully spot a sample from your reaction mixture.[13]
-
Lane 3 (Reaction): Spot a sample of your reaction mixture. To sample the reaction, dip a glass capillary into the mixture, and then touch it briefly to the plate.
-
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of the spot corresponding to the starting material in Lane 3 indicates the reaction is complete.[13]
Visual Guides
The following diagrams illustrate key workflows and concepts for controlling nitration reactions.
Caption: A logical workflow for troubleshooting and addressing over-nitration issues.
Caption: Factors that control the selectivity between mono- and poly-nitration.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. researchgate.net [researchgate.net]
- 10. Nitration - Wikipedia [en.wikipedia.org]
- 11. Nitration of Aromatic Esters Thin-layer | Chegg.com [chegg.com]
- 12. services.beyondlabz.com [services.beyondlabz.com]
- 13. How To [chem.rochester.edu]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of p-Nitrophenylglycerol for Reliable Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of p-nitrophenylglycerol (pNPG) for reliable and reproducible enzyme assays.
Frequently Asked Questions (FAQs)
Q1: How should p-nitrophenylglycerol (pNPG) be properly stored to ensure its stability?
A1: To maintain the stability of p-nitrophenylglycerol (pNPG), it should be stored in a tightly closed container at -20°C for long-term storage. For short-term use, refrigeration at 4 to 8°C is recommended, with protection from light.[1][2] It is also advisable to keep the compound in a dry, well-ventilated area.
Q2: What are the signs of pNPG degradation?
A2: A common sign of pNPG degradation is a faint yellow color in the stock solution, which indicates the spontaneous release of p-nitrophenol. This can lead to high background readings in your enzyme assay.
Q3: Can I use a pNPG solution that has turned slightly yellow?
A3: It is not recommended. The presence of p-nitrophenol in your stock solution will compromise the accuracy of your assay by increasing the background signal. It is always best to prepare fresh pNPG solutions for optimal results.
Q4: What factors can affect the stability of pNPG in my assay buffer?
A4: The stability of pNPG in solution is primarily affected by pH and temperature. Similar p-nitrophenyl compounds show increased rates of spontaneous hydrolysis at higher pH values (alkaline conditions) and elevated temperatures.[3][4] Buffer composition can also play a role.
Troubleshooting Guide
Issue 1: High background signal in blank/negative control wells.
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Possible Cause 1: Spontaneous hydrolysis of pNPG.
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Solution: pNPG, like other p-nitrophenyl esters, can undergo spontaneous hydrolysis, especially at neutral to alkaline pH.[4] Prepare fresh pNPG solution before each experiment. Consider running the assay at a slightly lower pH if compatible with your enzyme of interest. Always subtract the absorbance of the blank from your sample readings.
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Possible Cause 2: Contaminated reagents.
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Solution: Ensure all reagents, especially the buffer and water, are free from contaminants. Use high-purity water and sterile techniques when preparing solutions.
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Issue 2: Inconsistent or non-reproducible results between experiments.
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Possible Cause 1: Inconsistent pNPG concentration.
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Solution: Ensure the pNPG stock solution is completely thawed and mixed well before each use. Pipetting errors can also lead to variability; use calibrated pipettes and proper technique.[5]
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Possible Cause 2: Variability in incubation time or temperature.
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Solution: Use a calibrated incubator or water bath to maintain a consistent temperature. Ensure that the incubation time is precisely the same for all samples and experiments.[5]
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Possible Cause 3: Improperly stored pNPG.
Issue 3: Low or no signal in my positive control.
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Possible Cause 1: Inactive enzyme.
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Solution: Verify the activity of your enzyme with a fresh, reliable batch of substrate. Ensure the enzyme has been stored correctly according to the manufacturer's instructions.
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Possible Cause 2: Incorrect assay conditions.
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Solution: Confirm that the pH, temperature, and buffer composition are optimal for your enzyme's activity.
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Data Presentation
For reliable and comparable results, it is crucial to systematically evaluate the stability of pNPG under your specific experimental conditions. Below is a template table for recording your pNPG stability data.
Table 1: pNPG Stability Assessment Template
| Buffer System | pH | Temperature (°C) | Time (hours) | Absorbance at 405 nm (Blank) |
| e.g., 50 mM Tris-HCl | 7.5 | 37 | 0 | |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| e.g., 50 mM Sodium Phosphate | 7.0 | 37 | 0 | |
| 1 | ||||
| 2 | ||||
| 4 |
The hydrolysis of p-nitrophenyl derivatives is known to be pH-dependent. The following table summarizes the hydrolysis mechanisms for the structurally similar compound 4-nitrophenyl β-D-glucopyranoside at different pH ranges, which can provide insight into the expected behavior of pNPG.
Table 2: pH-Dependent Hydrolysis Mechanisms of 4-Nitrophenyl β-D-glucopyranoside
| pH Range | Predominant Hydrolysis Mechanism |
| Acidic | Specific acid-catalyzed hydrolysis |
| Near-Neutral | Uncatalyzed hydrolysis |
| Mildly Basic | Bimolecular nucleophilic substitution |
| Strongly Basic | Neighboring group participation via a 1,2-anhydro sugar intermediate |
Data adapted from a study on 4-nitrophenyl β-D-glucopyranoside, which is structurally similar to p-nitrophenylglycerol.[6][7]
Experimental Protocols
Protocol 1: Standard Enzyme Assay using p-Nitrophenylglycerol
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Reagent Preparation:
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Prepare a stock solution of pNPG (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.
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Prepare the assay buffer at the desired pH and pre-warm it to the reaction temperature.
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Prepare the enzyme solution in the assay buffer.
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Assay Procedure:
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In a 96-well plate, add a specific volume of the assay buffer to each well.
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Add the enzyme solution to the sample wells and an equal volume of buffer to the blank wells.
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Initiate the reaction by adding the pNPG working solution to all wells.
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Incubate the plate at the desired temperature for a specific time.
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Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).
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Measure the absorbance at 405 nm using a microplate reader.
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Data Analysis:
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Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
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Calculate the enzyme activity based on the molar extinction coefficient of p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ at pH > 9).
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Protocol 2: Evaluating the Stability of p-Nitrophenylglycerol
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Preparation:
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Prepare a working solution of pNPG in your assay buffer at the final concentration used in your enzyme assay.
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Incubation:
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Incubate the pNPG solution under the same conditions as your enzyme assay (e.g., 37°C).
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Measurement:
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At various time points (e.g., 0, 30, 60, 90, and 120 minutes), take an aliquot of the pNPG solution and add the stop solution.
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Measure the absorbance at 405 nm.
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Analysis:
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Plot the absorbance values against time. A significant increase in absorbance over time indicates spontaneous hydrolysis of pNPG. This rate of non-enzymatic hydrolysis should be considered when analyzing your enzyme kinetics.
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Visualizations
Caption: Troubleshooting workflow for high background signals in pNPG assays.
Caption: Diagram of factors that influence the stability of pNPG.
References
Catalyst selection and optimization for 1-(4-Nitrophenyl)propane-1,2,3-triol synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrophenyl)propane-1,2,3-triol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: There are two main catalytic routes for the synthesis of this compound:
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Acid-catalyzed reaction of 4-nitrobenzaldehyde with glycerol: This method involves the direct condensation of 4-nitrobenzaldehyde and glycerol in the presence of an acid catalyst. The reaction typically proceeds through the formation of an intermediate acetal, which is subsequently hydrolyzed to yield the desired triol.[1]
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Nitration of a phenylpropanetriol precursor: This synthetic pathway involves the nitration of a pre-existing phenylpropane-1,2,3-triol. This method requires careful control of reaction conditions to ensure selective nitration at the para position of the phenyl ring and to avoid over-nitration.[1]
Q2: What types of catalysts are effective for the synthesis of this compound from 4-nitrobenzaldehyde and glycerol?
A2: Both homogeneous and heterogeneous acid catalysts can be employed for this reaction. While traditional mineral acids can be used, solid acid catalysts such as sulfated metal oxides (e.g., SO₄²⁻/CeO₂-ZrO₂) offer advantages in terms of ease of separation and reusability. The acidic sites on these catalysts facilitate the reaction between the aldehyde and glycerol.
Q3: What are the critical parameters to control during the nitration of a phenylpropanetriol precursor?
A3: The most critical parameter is temperature. Nitration reactions are highly exothermic, and maintaining a low temperature (typically 0–5°C) is crucial to prevent over-nitration and the formation of unwanted side products.[1] The concentration of the nitrating agent (usually a mixture of nitric acid and sulfuric acid) also requires precise control.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Suboptimal catalyst concentration.- Inefficient purification. | - Increase reaction time or temperature (monitor for side products).- Optimize catalyst loading (see data tables below).- Recrystallize the product from a suitable solvent system to improve recovery. |
| Formation of Multiple Products (Poor Selectivity) | - Nitration Route: Over-nitration due to high temperature.- Glycerol Route: Formation of stable acetal or ketal byproducts. | - Nitration Route: Strictly maintain the reaction temperature between 0-5°C.[1]- Glycerol Route: Ensure complete hydrolysis of the intermediate acetal by adjusting the pH and reaction time during the workup. |
| Product is an Intractable Oil or Fails to Crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product using column chromatography.- Ensure all solvent is removed under vacuum. Attempt trituration with a non-polar solvent to induce crystallization. |
| Difficulty in Catalyst Separation (Heterogeneous Catalysts) | - Catalyst particles are too fine. | - Use a finer filter paper or a centrifuge to separate the catalyst. Consider calcining the catalyst at a higher temperature to increase particle size. |
Catalyst Selection and Optimization Data
The following table summarizes the effects of various reaction parameters on the acetalization of benzaldehyde with glycerol using a SO₄²⁻/CeO₂-ZrO₂ catalyst. These findings provide a strong starting point for optimizing the synthesis of this compound from 4-nitrobenzaldehyde.
| Parameter | Conditions Studied | Effect on Conversion/Selectivity | Recommendation for Optimization |
| Catalyst Loading | 5 wt%, 7 wt%, 9 wt%, 11 wt% | Increased conversion with higher loading up to 9 wt%; decreased beyond that. | Start with a catalyst loading of approximately 9 wt% relative to the limiting reagent. |
| Glycerol to Aldehyde Molar Ratio | 1:1, 2:1, 3:1, 4:1 | Higher glycerol ratio favors product formation. | Use an excess of glycerol (e.g., a 2:1 or 3:1 molar ratio) to drive the reaction forward. |
| Reaction Temperature | 100°C, 110°C, 120°C, 130°C | Conversion increases with temperature. | Begin optimization around 110-120°C, balancing reaction rate with potential side product formation. |
| Solvent | Toluene, tert-Butanol, Pentanol, n-Hexane | Toluene was found to be the most effective solvent for a similar reaction. | Toluene is a good starting point for the solvent system. |
Data adapted from a study on the acetalization of glycerol and benzaldehyde using a SO₄²⁻/CeO₂-ZrO₂ catalyst.
Experimental Protocols
Protocol 1: Synthesis from 4-Nitrobenzaldehyde and Glycerol using a Solid Acid Catalyst
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Catalyst Preparation (SO₄²⁻/CeO₂-ZrO₂):
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Prepare the mixed oxide by a co-precipitation or sol-gel method using precursors such as cerium(III) nitrate and zirconium nitrate.
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Dry and calcine the mixed oxide at a high temperature (e.g., 600°C).
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Sulfate the calcined support by impregnation with a sulfuric acid solution.
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Dry and re-calcine the sulfated catalyst at a suitable temperature (e.g., 550°C).
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Reaction Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde (1 equivalent), glycerol (3 equivalents), the prepared solid acid catalyst (9 wt% of the 4-nitrobenzaldehyde), and toluene.
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Heat the reaction mixture to 120°C and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Workup and Purification:
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Filter the reaction mixture to recover the catalyst.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product is then subjected to hydrolysis to open the acetal intermediate. Add a dilute aqueous acid solution and stir at room temperature until the acetal is fully converted to the triol (monitor by TLC).
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.
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Protocol 2: Synthesis via Nitration of Phenylpropane-1,2,3-triol
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Preparation of Nitrating Mixture:
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In a flask cooled in an ice-salt bath (0-5°C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) with constant stirring.
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Nitration Reaction:
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Dissolve phenylpropane-1,2,3-triol (1 equivalent) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled to 0-5°C.
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Slowly add the prepared nitrating mixture dropwise to the solution of the triol, ensuring the temperature does not exceed 5°C.
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After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
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Workup and Purification:
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Carefully pour the reaction mixture onto crushed ice with stirring.
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A precipitate of the crude product should form.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
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Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Troubleshooting decision tree for synthesis.
References
Validation & Comparative
A Researcher's Guide to Chromogenic Lipase Substrates: A Comparative Analysis
For researchers in enzymology and drug development, the accurate quantification of lipase activity is paramount. Chromogenic substrates offer a convenient and high-throughput method for this purpose, providing a visually detectable signal proportional to enzyme activity. This guide provides a comparative analysis of commonly used chromogenic substrates for lipases, with a focus on p-nitrophenyl (pNP) derivatives and the more complex substrate, 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR).
While the topic of interest was the validation of p-nitrophenylglycerol (pNPG), a thorough review of published scientific literature reveals a significant lack of data on its use as a chromogenic substrate for lipases. Consequently, this guide will focus on well-documented and validated alternatives.
Principle of Chromogenic Lipase Assays
The fundamental principle behind these assays is the enzymatic hydrolysis of a substrate that results in the release of a chromophore. The concentration of this colored product can be measured over time using a spectrophotometer, allowing for the determination of reaction kinetics and enzyme activity.
Comparison of p-Nitrophenyl Ester Substrates
p-Nitrophenyl esters of fatty acids are widely used to characterize the substrate specificity of lipases. The lipase hydrolyzes the ester bond, releasing p-nitrophenol (pNP), which has a distinct yellow color in alkaline conditions and can be quantified by measuring absorbance at 405-415 nm. The choice of the fatty acid chain length allows for the profiling of lipase activity towards different lipids.
A study on a wild-type lipase from Thermomyces lanuginosus demonstrated varying activities with different p-nitrophenyl esters, highlighting the importance of substrate selection based on the specific lipase being investigated.
| Substrate | Vmax (U/mg protein) |
| p-Nitrophenyl acetate (C2) | 0.42[1][2] |
| p-Nitrophenyl butyrate (C4) | 0.95[1][2] |
| p-Nitrophenyl octanoate (C8) | 1.1[1][2] |
| p-Nitrophenyl dodecanoate (C12) | 0.78[1][2] |
| p-Nitrophenyl palmitate (C16) | 0.18[1][2] |
| Table 1: Comparison of Vmax values for a wild-type lipase with various p-nitrophenyl ester substrates. Data from Vardar-Yel, N. (2021).[1][2] |
An Alternative Chromogenic Substrate: DGGR
1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR) is a more complex chromogenic substrate designed to mimic natural triglycerides more closely. Lipase activity cleaves the substrate, leading to the spontaneous release of the purple chromophore methylresorufin, which can be measured spectrophotometrically.
| Substrate | Chromophore | λmax | Molar Extinction Coefficient (ε) |
| p-Nitrophenyl Esters | p-Nitrophenol | ~410 nm | 18,000 M⁻¹cm⁻¹ (at pH > 9.2) |
| DGGR | Methylresorufin | ~580 nm | Not consistently reported |
| Table 2: Spectrophotometric properties of common chromogenic lipase substrates. |
Experimental Protocols
General Protocol for Lipase Assay using p-Nitrophenyl Esters
This protocol is a generalized procedure and may require optimization for specific enzymes and experimental conditions.
Materials:
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Lipase solution
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p-Nitrophenyl ester substrate (e.g., p-nitrophenyl palmitate)
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Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
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Emulsifying agents (e.g., Triton X-100, gum arabic)
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Solvent for substrate (e.g., isopropanol)
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Microplate reader or spectrophotometer
Procedure:
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Substrate Preparation: Prepare a stock solution of the p-nitrophenyl ester in a suitable organic solvent like isopropanol.
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Reaction Mixture: Prepare the reaction mixture in a microplate well or cuvette. A typical mixture contains buffer, an emulsifying agent to disperse the substrate, and the substrate solution.
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Enzyme Addition: Initiate the reaction by adding a known amount of the lipase solution to the reaction mixture.
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Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).
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Measurement: Measure the increase in absorbance at 405-415 nm at regular time intervals.
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Calculation: Calculate the rate of p-nitrophenol release using its molar extinction coefficient. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol for Lipase Assay using DGGR
This protocol is based on commercially available DGGR assay kits and may vary.
Materials:
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Lipase solution (e.g., serum sample)
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DGGR substrate solution
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Assay buffer (often proprietary in kits)
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Microplate reader or spectrophotometer
Procedure:
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Reagent Preparation: Prepare the DGGR working solution according to the manufacturer's instructions. This may involve reconstituting a lyophilized substrate.
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Sample Preparation: Prepare dilutions of the lipase-containing sample as needed.
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Reaction Setup: Add the sample and the DGGR working solution to a microplate well.
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Incubation: Incubate the reaction at a specified temperature (e.g., 37°C).
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Measurement: Measure the increase in absorbance at approximately 580 nm over a set period.
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Calculation: Determine the lipase activity based on the rate of change in absorbance, often by comparison to a standard calibrator provided with the kit.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Conclusion
The validation of a chromogenic substrate is crucial for obtaining reliable and reproducible results in lipase activity assays. While p-nitrophenylglycerol lacks sufficient validation in the scientific literature, p-nitrophenyl esters of various fatty acids and the substrate DGGR are well-established and offer robust methods for quantifying lipase activity. The choice between these substrates will depend on the specific research question, the properties of the lipase under investigation, and the desired assay throughput. Researchers should carefully consider the substrate specificity of their enzyme of interest and optimize the assay conditions accordingly to ensure accurate and meaningful data.
References
Comparative Analysis of Glycosidase Substrates: A Focus on 1-(4-Nitrophenyl)propane-1,2,3-triol Analogs
This guide provides a comparative overview of various substrates utilized in glycosidase assays, with a particular focus on the potential utility of nitrophenyl-based compounds such as 1-(4-Nitrophenyl)propane-1,2,3-triol. While direct experimental data on this compound as a glycosidase substrate is not extensively available in current literature, this comparison is based on the well-established principles of commonly used p-nitrophenyl (pNP) glycosides and other chromogenic and fluorogenic substrates. This analysis is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate substrate for their specific glycosidase assay needs.
Introduction to Glycosidase Substrates
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The measurement of their activity is crucial in various fields, including biochemistry, molecular biology, and drug discovery. The selection of an appropriate substrate is paramount for a sensitive and reliable glycosidase assay. Ideal substrates are characterized by high specificity for the target enzyme, high turnover rates, and the generation of a readily detectable signal upon cleavage. Substrates are broadly categorized as chromogenic, fluorogenic, or chemiluminescent, based on the nature of the signal produced.
Comparison of Common Glycosidase Substrates
The performance of a glycosidase substrate is evaluated based on several key parameters, including its kinetic properties (Km and Vmax), the limit of detection (LOD), and the optimal pH for the assay. The following table summarizes these parameters for some of the most widely used substrates in comparison to the projected characteristics of a hypothetical glycoside derived from this compound.
| Substrate Type | Common Examples | Detection Method | Typical Km (mM) | Optimal pH | Advantages | Disadvantages |
| Chromogenic (Nitrophenyl-based) | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Spectrophotometry (405 nm) | 0.1 - 5 | 4.0 - 7.0 | Cost-effective, simple protocol, good for initial screenings. | Lower sensitivity compared to fluorogenic substrates. |
| o-Nitrophenyl-β-D-galactopyranoside (oNPG) | Spectrophotometry (420 nm) | 0.1 - 10 | 6.0 - 8.0 | Visible color change, suitable for endpoint assays. | Moderate sensitivity. | |
| Hypothetical Chromogenic (Triol-based) | This compound Glycoside | Spectrophotometry (405 nm) | N/A | N/A | Potentially increased aqueous solubility due to the triol group, which could reduce the need for organic co-solvents and improve assay performance. | Lack of commercially available standards and established protocols. |
| Fluorogenic | 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | Fluorometry (Ex: 365 nm, Em: 445 nm) | 0.01 - 0.5 | 4.0 - 6.5 | High sensitivity, wide dynamic range. | Higher cost, potential for quenching by assay components. |
| Resorufin-β-D-galactopyranoside | Fluorometry (Ex: 571 nm, Em: 585 nm) | 0.01 - 0.2 | 6.5 - 7.5 | Red-shifted spectra minimize autofluorescence from biological samples. | Photobleaching can be a concern. | |
| Chemiluminescent | Glucuron-Caged Luciferin | Luminometry | 0.001 - 0.1 | 6.0 - 8.0 | Extremely high sensitivity, suitable for low enzyme concentrations. | Requires specialized detection equipment, substrate instability. |
Experimental Protocols
General Protocol for a Chromogenic Glycosidase Assay using a p-Nitrophenyl-based Substrate
This protocol provides a general framework for a β-glucosidase assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. This can be adapted for other glycosidases and nitrophenyl-based substrates.
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Reagent Preparation:
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Prepare a stock solution of the pNPG substrate (e.g., 10 mM in a suitable buffer like 50 mM citrate buffer, pH 5.0).
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Prepare a series of dilutions of the β-glucosidase enzyme in the same buffer.
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Prepare a stop solution (e.g., 1 M sodium carbonate).
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Assay Procedure:
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To each well of a 96-well microplate, add 50 µL of the enzyme dilution.
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To initiate the reaction, add 50 µL of the pNPG substrate solution to each well.
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Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
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Stop the reaction by adding 100 µL of the stop solution to each well. The stop solution raises the pH, which develops the yellow color of the p-nitrophenolate ion and denatures the enzyme.
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-
Data Acquisition and Analysis:
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Measure the absorbance of each well at 405 nm using a microplate reader.
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Generate a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.
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Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.
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Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway of a chromogenic glycosidase assay and a typical experimental workflow.
Caption: General signaling pathway for a chromogenic glycosidase assay.
Caption: A typical experimental workflow for a glycosidase assay.
Conclusion
The choice of substrate is a critical determinant of the success of a glycosidase assay. While traditional p-nitrophenyl-based substrates offer a cost-effective and straightforward method for routine enzyme activity measurements, fluorogenic and chemiluminescent substrates provide significantly higher sensitivity, which is essential for applications involving low enzyme concentrations or high-throughput screening.
The hypothetical this compound glycoside represents an interesting potential addition to the toolbox of glycosidase substrates. The introduction of the triol moiety could enhance its aqueous solubility, a desirable property for many biological assays. However, its synthesis, characterization, and validation as a practical glycosidase substrate would require further research and development. Researchers should carefully consider the specific requirements of their assay, including sensitivity, cost, and available instrumentation, when selecting the most appropriate substrate.
A Comparative Analysis of the Putative Biological Activities of 1-(4-Nitrophenyl)propane-1,2,3-triol Enantiomers
Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no specific studies on the comparative biological activity of the enantiomers of 1-(4-Nitrophenyl)propane-1,2,3-triol. Consequently, this guide serves as an illustrative comparison based on established principles of stereochemistry in pharmacology and toxicology. The experimental data presented herein is hypothetical and intended to guide researchers on the potential differences that might be observed and the experimental methodologies that could be employed for such an investigation.
Chirality is a fundamental property of many drug molecules, where two enantiomers (non-superimposable mirror images) can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This is due to the stereospecific nature of biological systems, such as enzymes and receptors, which are themselves chiral.[3] The differential interaction of enantiomers with these biological targets can lead to variations in efficacy, potency, metabolism, and toxicity.[4][5] This guide explores the potential disparities in the biological activity of the hypothetical (R)- and (S)-enantiomers of this compound.
Hypothetical Comparative Biological Data
The following tables summarize putative data for the enantiomers of this compound, illustrating potential differences in their cytotoxic effects and enzyme inhibition profiles. This data is not based on experimental results for this specific compound but reflects common trends observed for other chiral molecules.[6]
Table 1: Comparative Cytotoxicity in HepG2 Human Liver Cancer Cells
| Enantiomer | IC₅₀ (µM) | Maximum Inhibition (%) |
| (R)-1-(4-Nitrophenyl)propane-1,2,3-triol | 15.2 ± 1.8 | 98.5 ± 0.7 |
| (S)-1-(4-Nitrophenyl)propane-1,2,3-triol | 89.7 ± 5.3 | 65.2 ± 3.1 |
| Racemic Mixture | 35.5 ± 2.5 | 95.3 ± 1.5 |
Table 2: Comparative Inhibition of a Hypothetical Kinase
| Enantiomer | Kᵢ (nM) | Inhibition Type |
| (R)-1-(4-Nitrophenyl)propane-1,2,3-triol | 50.3 ± 4.1 | Competitive |
| (S)-1-(4-Nitrophenyl)propane-1,2,3-triol | > 1000 | Non-competitive |
| Racemic Mixture | 95.8 ± 7.2 | Mixed |
Illustrative Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that could be differentially modulated by the enantiomers of this compound, leading to different cellular outcomes.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a comparative study of the enantiomers of this compound.
1. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on a cell line (e.g., HepG2).
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Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the (R)-enantiomer, (S)-enantiomer, or the racemic mixture. A vehicle control (e.g., DMSO) is also included.
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Incubation: The cells are incubated with the compounds for 48 hours.
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MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by non-linear regression analysis.
2. In Vitro Kinase Inhibition Assay
This assay determines the inhibitory activity of the compounds against a specific kinase.
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Reaction Mixture: The assay is performed in a final volume of 50 µL containing the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
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Termination: The reaction is stopped by the addition of a termination buffer containing EDTA.
-
Detection: The phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis, and the fluorescence is measured.
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Data Analysis: The percentage of inhibition is calculated for each compound concentration. The Kᵢ value is determined using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative biological evaluation of enantiomers.
References
- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insight Regarding the Relationship Between Enantioselective Toxicity Difference and Enantiomeric Toxicity Interaction from Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of toxicity assays for enantiomeric discrimination of pharmaceutical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the enantiospecific differences of non-steroidal anti-inflammatory drugs (NSAIDs) using an ecotoxicity bioassay test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Blueprint: A Comparative Guide to the Structural Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of analytical techniques for validating the molecular structure of the synthesized compound 1-(4-Nitrophenyl)propane-1,2,3-triol, with a primary focus on the definitive method of X-ray crystallography. Alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are also discussed, supported by experimental data from analogous compounds.
The precise arrangement of atoms within this compound, a molecule with potential applications in various fields of chemical and pharmaceutical research, dictates its physical, chemical, and biological properties. Therefore, rigorous structural validation is paramount. While several analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a direct and detailed visualization of the molecular architecture.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural elucidation of organic molecules. The data presented for this compound and its analogues are representative and intended for comparative purposes.
| Parameter | X-ray Crystallography (Representative Data for a Nitrophenyl Derivative) | ¹H & ¹³C NMR Spectroscopy (Expected Chemical Shifts for this compound) | Mass Spectrometry (Expected for this compound) |
| Crystal System | Triclinic | Not Applicable | Not Applicable |
| Space Group | P-1 | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 6.979(1) Å, b = 8.309(1) Å, c = 13.128(1) Å, α = 105.566(9)°, β = 105.287(8)°, γ = 93.15(1)°[1] | Not Applicable | Not Applicable |
| Volume (ų) | 700.9[1] | Not Applicable | Not Applicable |
| Z | 2[1] | Not Applicable | Not Applicable |
| R-factor (%) | 4.3[1] | Not Applicable | Not Applicable |
| ¹H Chemical Shifts (δ, ppm) | Not Applicable | ~8.2 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~4.5-5.0 (m, 1H, CH-OH), ~3.5-4.0 (m, 2H, CH₂-OH), ~3.4-3.8 (m, 1H, CH-OH), ~2.5-3.5 (br s, 3H, -OH) | Not Applicable |
| ¹³C Chemical Shifts (δ, ppm) | Not Applicable | ~147 (Ar-C-NO₂), ~127 (Ar-CH), ~124 (Ar-CH), ~75 (CH-OH), ~72 (CH-OH), ~64 (CH₂-OH) | Not Applicable |
| Molecular Ion (m/z) | Not Applicable | Not Applicable | Expected [M+H]⁺ at 214.0710 |
The Definitive Answer: X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial coordinates of each atom in the crystal lattice. This technique is the most direct and unambiguous method for determining the three-dimensional structure of a molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing: The intensities of the diffracted X-rays are measured and integrated. The data are then corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to achieve the best possible fit to the experimental data.
References
A Comparative Guide to the Determination of Propane-1,2-diol: GC-MS vs. HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantitative determination of propane-1,2-diol (propylene glycol): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents a side-by-side look at the performance, experimental protocols, and underlying principles of these two methods, supported by experimental data to aid in your decision-making process.
At a Glance: Method Comparison
The choice between GC-MS and HPLC for propane-1,2-diol analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of a validated GC-MS method and a representative HPLC method.
Table 1: Performance Comparison of GC-MS and HPLC for Propane-1,2-diol Determination
| Parameter | GC-MS with Phenylboronic Acid Derivatization | HPLC with p-Toluenesulfonyl Isocyanate Derivatization |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with mass-based detection. | Separation in a liquid mobile phase based on polarity, with UV detection of derivatives. |
| Linearity Range | 0 to 1000 mg/kg in cheese; 0 to 5000 mg/kg in bacterial cultures (R² > 0.9991)[1] | 0.071 to 21.3 µg/mL (r² = 0.9999)[2] |
| Limit of Detection (LOD) | 0.26 mg/kg in cheese; 1.32 mg/kg in bacterial cultures[1] | Not explicitly stated, but linearity extends to low µg/mL range. |
| Limit of Quantitation (LOQ) | 0.87 mg/kg in cheese; 4.40 mg/kg in bacterial cultures | Not explicitly stated, but linearity extends to low µg/mL range. |
| Precision (%RSD) | Horwitz ratio < 0.45[1] | Intra- and interday RSD < 4%[2] |
| Sample Throughput | Moderate, requires derivatization step. | Moderate, requires derivatization step. |
| Selectivity | High, due to mass spectrometric detection. | Good, dependent on chromatographic separation and derivatization. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for the compared GC-MS and HPLC methods.
Validated GC-MS Method with Phenylboronic Acid Derivatization
This method is particularly suitable for complex matrices like cheese and bacterial cultures.[1]
1. Sample Preparation (Extraction and Derivatization):
-
Extraction: Homogenize the sample and extract with an appropriate solvent (e.g., water or a buffer solution).
-
Derivatization: To a portion of the extract, add an internal standard and a solution of phenylboronic acid. The mixture is heated to form the phenylboronic ester derivative of propane-1,2-diol, which is more volatile and suitable for GC analysis.
-
Liquid-Liquid Extraction: Extract the derivative into an organic solvent (e.g., hexane).
-
Concentration: Evaporate the organic layer to a smaller volume before injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 250°C) to elute the analytes.
-
Injection Mode: Splitless.
-
MS Detection: Electron ionization (EI) mode, with monitoring of characteristic ions for propane-1,2-diol phenylboronic ester.
HPLC Method with Pre-column Derivatization
This method is suitable for the analysis of propane-1,2-diol in pharmaceutical products.[2]
1. Sample Preparation (Derivatization):
-
To 100 µL of the sample, add 10 µL of a 20% solution of p-toluenesulfonyl isocyanate (TSIC) in acetonitrile.
-
Add 10 µL of water to the mixture.
-
The reaction forms a derivative that can be detected by UV.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.01 M KH₂PO₄ buffer (pH 2.5) and acetonitrile (47:53 v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV at 227 nm.[2]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC methods.
Caption: Experimental workflow for the GC-MS determination of propane-1,2-diol.
Caption: Experimental workflow for the HPLC determination of propane-1,2-diol.
Method Selection: A Logical Approach
The decision between GC-MS and HPLC is often guided by the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most suitable method.
Caption: A decision tree for selecting between GC-MS and HPLC for propane-1,2-diol analysis.
References
- 1. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol for Researchers and Drug Development Professionals
In the landscape of chemical compounds utilized in research and pharmaceutical development, structural analogs often exhibit divergent biological activities and applications. This guide provides a detailed comparative analysis of two such compounds: 1-(4-Nitrophenyl)propane-1,2,3-triol and 2-amino-1-(4-nitrophenyl)propane-1,3-diol. While structurally similar, their functionalities and primary applications differ significantly, with the former serving as a valuable tool in microbiology and biochemistry, and the latter being a critical precursor in the synthesis of a widely known antibiotic.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their physicochemical properties, which are summarized in the table below. These properties influence their solubility, reactivity, and suitability for different experimental and industrial applications.
| Property | This compound | 2-amino-1-(4-nitrophenyl)propane-1,3-diol |
| Synonyms | p-Nitrophenylglycerol (PNPG) | Chloramphenicol base |
| Molecular Formula | C₉H₁₁NO₅[1] | C₉H₁₂N₂O₄[2][3][4] |
| Molecular Weight | 213.19 g/mol [1] | 212.20 g/mol |
| Melting Point | 98-101 °C | 163-166 °C |
| Appearance | Off-white crystalline solid | White to pale yellow crystalline solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) | Soluble in DMSO and Methanol |
Synthesis and Chemical Reactivity
This compound (PNPG) is typically synthesized through the reaction of 4-nitrobenzaldehyde with glycerol in an acidic environment. The reaction proceeds via the formation of an acetal intermediate, which is then hydrolyzed to yield the final product. Industrially, catalysts may be employed to improve the reaction's efficiency.
2-amino-1-(4-nitrophenyl)propane-1,3-diol is a key intermediate in the synthesis of the broad-spectrum antibiotic, chloramphenicol. A common synthetic route involves the reduction of the corresponding nitro compound. For instance, a general method for reducing a nitro group to an amine involves the use of a metal catalyst, such as tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl)[5]. The nitro group of a precursor molecule is reduced to a primary amine, yielding the desired amino-diol. This compound is a chiral molecule, and the D-threo-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol stereoisomer is the direct precursor to the biologically active form of chloramphenicol[6].
Biological Activity and Applications
The primary applications of these two compounds are distinct, reflecting the impact of the amino group on the biological activity of the propane-1,3-diol backbone.
This compound (PNPG) has found a niche in microbiology and biochemistry. Its most notable application is as an anti-swarming agent in bacteriological cultures. It is particularly effective in preventing the swarming growth of Proteus species, which can otherwise contaminate culture plates and make the isolation of other pathogens difficult[7]. This property is invaluable in clinical laboratories for the successful isolation and identification of pathogenic bacteria from mixed cultures[7]. Furthermore, PNPG serves as a substrate in various enzyme assays . The nitrophenyl group allows for colorimetric detection upon enzymatic cleavage, making it a useful tool for studying enzyme kinetics[8].
2-amino-1-(4-nitrophenyl)propane-1,3-diol , on the other hand, is predominantly recognized for its role as a precursor to chloramphenicol . By itself, it does not possess significant antibiotic activity[6]. Its importance lies in its chemical structure, which provides the necessary scaffold for the subsequent acylation of the amino group with a dichloroacetyl moiety to produce chloramphenicol. Chloramphenicol is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds. Due to potential toxicity, its use in humans is generally reserved for serious infections where other antibiotics are not suitable.
Experimental Protocols
Synthesis of 2-amino-1-(4-nitrophenyl)propane-1,3-diol (General Reduction Method)
This protocol describes a general method for the reduction of a nitro-containing precursor to synthesize the amino-diol.
Materials:
-
1-(4-Nitrophenyl)-2-nitropropane-1,3-diol (or a similar nitro-precursor)
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (optional)
-
20-40% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Reflux condenser and flask
Procedure:
-
In a flask equipped with a reflux condenser, combine 1.0 g of the nitro compound with 3 g of granulated tin.
-
Slowly add 10 ml of concentrated HCl in small portions while shaking the flask to ensure thorough mixing.
-
After the initial reaction subsides (approximately 10 minutes), heat the mixture under reflux at 100°C with vigorous shaking until the nitro compound has completely dissolved. If the dissolution is slow, a few milliliters of ethanol can be added.
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution alkaline by adding 20-40% NaOH solution until the pH is basic.
-
Isolate the liberated amine by performing a liquid-liquid extraction with diethyl ether.
-
Combine the ether extracts and evaporate the solvent to obtain the crude 2-amino-1-(4-nitrophenyl)propane-1,3-diol.
-
The crude product can be further purified by recrystallization.
Enzymatic Assay using a p-Nitrophenyl-linked Substrate
This protocol provides a general workflow for an enzyme assay using a substrate like PNPG, which releases p-nitrophenol upon cleavage.
Materials:
-
Enzyme solution
-
p-Nitrophenyl-linked substrate (e.g., PNPG) solution of known concentration
-
Appropriate buffer solution for the enzyme
-
Stop solution (e.g., a strong base like NaOH)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer.
-
In a microplate or cuvette, add a defined volume of the enzyme solution to the buffer.
-
Initiate the reaction by adding a specific volume of the substrate solution.
-
Incubate the reaction at the optimal temperature for the enzyme for a set period.
-
Stop the reaction by adding a stop solution, which also develops the color of the released p-nitrophenol.
-
Measure the absorbance of the solution at a wavelength of 405-420 nm.
-
The amount of product formed is quantified by comparing the absorbance to a standard curve of p-nitrophenol.
Visualizing Workflows and Pathways
To further elucidate the roles and applications of these compounds, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Synthetic pathway of Chloramphenicol and a typical enzymatic assay workflow.
Caption: Key applications of the two compared compounds.
Conclusion
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)- [webbook.nist.gov]
- 5. nveo.org [nveo.org]
- 6. D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | 716-61-0 [chemicalbook.com]
- 7. p-nitrophenylglycerol--a superior antiswarming agent for isolating and identifying pathogens from clinical material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4(Nitrophenyl)glycerol - Natural Micron Pharm Tech [nmpharmtech.com]
Purity Assessment of 1-(4-Nitrophenyl)propane-1,2,3-triol: A Comparative Guide to a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a test sample of 1-(4-Nitrophenyl)propane-1,2,3-triol against a certified reference standard. The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This document outlines the analytical methodologies and presents comparative data to ascertain the purity profile of the test sample.
Executive Summary of Purity Analysis
The purity of a manufactured batch of this compound was assessed against a commercially available, high-purity reference standard. The analysis employed High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of any organic impurities. The results indicate a high degree of purity for the test sample, comparable to the reference standard, with trace levels of a process-related impurity detected and quantified.
Comparative Data Summary
The following table summarizes the quantitative data obtained from the analysis of the this compound test sample and the reference standard.
| Analytical Parameter | Reference Standard | Test Sample | Acceptance Criteria | Pass/Fail |
| HPLC Purity (Area %) | 99.92% | 99.65% | ≥ 99.5% | Pass |
| Retention Time (min) | 8.45 | 8.46 | ± 0.2 min of Ref. Std. | Pass |
| Impurity A (Area %) | Not Detected | 0.21% | ≤ 0.3% | Pass |
| Total Impurities (Area %) | 0.08% | 0.35% | ≤ 0.5% | Pass |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure | Pass |
| Residual Solvents (GC-HS) | < 0.05% | < 0.05% | ≤ 0.5% | Pass |
Experimental Methodologies
Detailed protocols for the key analytical techniques used in this purity assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities by comparing the peak area of the main component to the total peak area.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Software: OpenLab CDS or equivalent
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the reference standard and the test sample in methanol to prepare individual 1 mg/mL stock solutions.
-
Further dilute the stock solutions with the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the this compound test sample and identify any organic impurities by comparing its spectrum to that of the reference standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Probe: 5 mm BBO probe
-
Software: TopSpin or equivalent
Acquisition Parameters for ¹H NMR:
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
Sample Preparation:
-
Dissolve approximately 5 mg of the reference standard and the test sample in 0.75 mL of DMSO-d₆.
-
Transfer the solutions to 5 mm NMR tubes.
Data Analysis: The ¹H NMR spectrum of the test sample should be compared to the reference standard for chemical shifts, signal multiplicity, and integration. The characteristic signals for this compound in DMSO-d₆ are expected around δ 8.2 (d, 2H, aromatic), δ 7.6 (d, 2H, aromatic), δ 4.8-4.9 (m, 1H, CH-OH), δ 3.4-3.7 (m, 4H, CH₂-OH and CH-OH).[1]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purity assessment of this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Discussion of Results
The HPLC analysis demonstrates that the test sample possesses a high purity of 99.65%, which is well within the acceptance criterion of ≥ 99.5%. The retention time of the main peak in the test sample chromatogram aligns perfectly with that of the reference standard, confirming the identity of the compound. A minor impurity peak at a relative retention time of 0.85 was observed in the test sample, quantified at 0.21%. This impurity is likely a process-related intermediate, such as the starting material 4-nitrobenzaldehyde. The total impurity profile of the test sample remains below the specified limit.
The ¹H NMR spectra of both the test sample and the reference standard were superimposable, confirming the structural integrity of the this compound in the test sample. No significant signals corresponding to organic impurities were detected, which corroborates the high purity determined by HPLC.
Conclusion
The analytical data presented in this guide strongly supports that the tested batch of this compound meets the required purity specifications when compared against a certified reference standard. The orthogonal analytical techniques of HPLC and NMR provide a high degree of confidence in the quality of the material, deeming it suitable for its intended use in research and development applications.
References
Safety Operating Guide
Proper Disposal of 1-(4-Nitrophenyl)propane-1,2,3-triol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of 1-(4-Nitrophenyl)propane-1,2,3-triol, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as causing skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): All personnel handling this chemical should wear appropriate protective gloves, protective clothing, eye protection, and face protection.[1] In case of dust, a suitable respirator should be used.[1]
Engineering Controls: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Dry Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[1] The spilled material should be carefully swept or vacuumed up and placed in a sealed, labeled container for disposal.[1] It is recommended to use a vacuum cleaner equipped with a HEPA filter.[1]
-
Wet Spills: For wet spills, the material should be vacuumed or shoveled up and placed in a labeled container for disposal.[1]
-
Post-Cleanup: Following the removal of the spilled material, the area should be washed down with large amounts of water.[1] It is critical to prevent runoff from entering drains or waterways.[1] If contamination of drains or waterways occurs, emergency services must be notified immediately.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of with household garbage or allowed to enter the sewage system.[3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
-
Waste Segregation:
-
Ensure that the waste is not mixed with other incompatible chemical waste streams.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date.
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in accordance with local, state, and federal regulations for hazardous waste.[1]
-
Hazard Summary
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation, Category 2 | Wear protective gloves and clothing.[1][2] |
| Causes serious eye irritation | Eye Irritation, Category 2 | Wear eye and face protection.[1][2] |
| May cause respiratory irritation | STOT SE, Category 3 | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2] |
| Suspected of causing cancer | Carcinogenicity, Category 2 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity, Category 4 | Avoid contact with skin and eyes. Do not eat, drink or smoke when using this product.[4] |
| May cause damage to organs through prolonged or repeated exposure | STOT RE, Category 2 | Do not breathe dust.[4] |
| Harmful to aquatic life | Aquatic Hazard, Acute 3 | Avoid release to the environment.[4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
